6-Bromo-8-fluoro-2-methylquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
6-bromo-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDCMJSFJPFQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1H NMR spectrum of 6-Bromo-8-fluoro-2-methylquinoline
Structural Elucidation of 6-Bromo-8-fluoro-2-methylquinoline: A Comprehensive 1 H NMR Technical Guide
Executive Summary
6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) is a highly specialized heterocyclic intermediate characterized by a quinoline core strategically substituted with halogen and alkyl functionalities[1]. Its structural topology makes it a critical building block in advanced medicinal chemistry, particularly in the synthesis of aminoheteroaryl kinase inhibitors targeting the CDK4/6-CyclinD-Rb pathway in oncology[2], as well as in the development of two-photon sensitive quadrupolar photolabile probes[3].
Because downstream cross-coupling reactions and nucleophilic aromatic substitutions ( SNAr ) rely heavily on the precise regiochemistry of the bromine and fluorine atoms[1], rigorous structural validation via Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy is non-negotiable. This whitepaper provides an authoritative, self-validating framework for acquiring, processing, and interpreting the 1 H NMR spectrum of this molecule.
Theoretical Framework of the 1 H NMR Spectrum
The 1 H NMR spectrum of 6-bromo-8-fluoro-2-methylquinoline is governed by the anisotropic deshielding of the quinoline ring and complex spin-spin coupling networks induced by the 19 F nucleus (spin = 1/2 , 100% natural abundance). The molecule contains seven protons, distributed across two distinct spin domains:
The Heteroaromatic Ring (Aromatic Protons)
-
H-3 and H-4 System: Protons at the C-3 and C-4 positions form an AX (or strongly coupled AB) spin system. H-4 is significantly deshielded by the peri-effect of the adjacent aromatic ring and the electron-withdrawing nature of the nitrogen heteroatom, resonating downfield at δ 7.90 as a doublet of doublets ( 3J≈8.5 Hz, 5J≈1.4 Hz)[3]. H-3 appears further upfield at δ 7.31 as a doublet ( 3J=8.5 Hz)[3].
-
H-5 and H-7 System: The presence of fluorine at C-8 introduces heteronuclear coupling. H-7 is positioned ortho to the fluorine atom, resulting in a large 3JHF coupling constant of 10.0 Hz, and meta to H-5, yielding a smaller 4JHH coupling of 2.0 Hz. Consequently, H-7 manifests as a distinct doublet of doublets at δ 7.45[3]. H-5, situated meta to both the fluorine ( 4JHF ) and H-7, appears as a complex multiplet overlapping in the δ 7.40–7.67 region[3].
The Aliphatic Domain
-
2-Methyl Group: The methyl group at C-2 is an isolated 3-spin system. Due to the electron-withdrawing inductive effect of the adjacent imine nitrogen, it is deshielded relative to standard alkane methyls, appearing as a sharp, highly diagnostic singlet at δ 2.74[3].
Experimental Methodology: Self-Validating NMR Protocol
To ensure absolute trustworthiness in spectral data, the following protocol is designed as a self-validating system . Every parameter choice is grounded in physical causality, and internal checks guarantee the integrity of the structural assignment.
Step 1: Sample Preparation
-
Action: Dissolve 10–15 mg of high-purity 6-bromo-8-fluoro-2-methylquinoline in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 provides a non-polar, non-exchanging solvation environment that prevents line broadening associated with protic solvents. TMS acts as an internal standard, locking the chemical shift scale to exactly δ 0.00 ppm.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample into a 250 MHz (or higher) NMR spectrometer. Tune the probe to the exact Larmor frequency of 1 H. Optimize the Z1, Z2, and Z3 room-temperature shims.
-
Self-Validation Check: Measure the line width at half-height ( W1/2 ) of the TMS peak. If W1/2>1.0 Hz, magnetic field homogeneity is insufficient, which will obscure the critical 1.4 Hz and 2.0 Hz fine couplings. Re-shim until the TMS signal is a sharp, symmetrical needle.
Step 3: Acquisition Parameters
-
Action: Execute a standard 1D 1 H pulse sequence (zg30) with a 30° flip angle. Set the relaxation delay ( D1 ) to 5 seconds.
-
Causality: The aliphatic methyl protons and the aromatic protons possess different longitudinal relaxation times ( T1 ). A D1 of 5 seconds ensures that the magnetization of all nuclei returns to thermal equilibrium between scans ( >5×T1 ). Failing to do so will result in the artificial truncation of the methyl signal integration.
Step 4: Processing and Integration Calibration Loop
-
Action: Apply a zero-filling factor to 64k data points and an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Perform zero- and first-order phase correction.
-
Self-Validation Check (Integration Loop): Anchor the integration of the 2-methyl singlet at δ 2.74 to exactly 3.00 . Sum the integrals of the aromatic region ( δ 7.30–8.00). If the aromatic sum does not equal 4.00 ± 0.05 , the protocol flags either a relaxation artifact (insufficient D1 ) or the presence of structurally similar impurities.
Quantitative Spectral Analysis
The following table summarizes the quantitative 1 H NMR data acquired at 250 MHz in CDCl3 , cross-referenced against established literature values[3].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Causality & Structural Assignment |
| H-4 | 7.90 | dd | 1H | 8.5, 1.4 | Deshielded by peri-effect; ortho coupling to H-3 ( 3JHH ), long-range coupling ( 5J ). |
| H-5 | 7.67 – 7.40 | m | 1H | - | Overlapping multiplet; meta coupling to H-7 ( 4JHH ) and F-8 ( 4JHF ). |
| H-7 | 7.45 | dd | 1H | 10.0, 2.0 | Ortho to F-8 yielding large heteronuclear coupling ( 3JHF = 10.0 Hz); meta to H-5 ( 4JHH = 2.0 Hz). |
| H-3 | 7.31 | d | 1H | 8.5 | Ortho coupling to H-4 ( 3JHH = 8.5 Hz). |
| 2- CH3 | 2.74 | s | 3H | - | Isolated aliphatic singlet; deshielded by the adjacent C=N system. |
Workflow Visualization
The structural validation of 6-bromo-8-fluoro-2-methylquinoline is not an isolated task; it is the critical bottleneck ensuring the viability of downstream medicinal chemistry pipelines[1]. The diagram below maps the logical relationship between the self-validating NMR protocol and its ultimate applications in drug discovery and molecular probe development.
Workflow mapping NMR structural validation to downstream drug discovery and probe development.
References
-
[3] Title: Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes - The Royal Society of Chemistry Source: rsc.org URL:
-
[1] Title: 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. Source: resolvemass.ca URL:
-
[2] Title: WO2024022487A1 - Aminoheteroaryl kinase inhibitors - Google Patents Source: google.com URL:
13C NMR chemical shifts of 6-Bromo-8-fluoro-2-methylquinoline
An In-Depth Technical Guide to the 13 C NMR Chemical Shifts of 6-Bromo-8-fluoro-2-methylquinoline
Executive Summary
6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) is a highly specialized, poly-substituted heterocyclic building block utilized extensively in medicinal chemistry, agrochemical research, and the synthesis of advanced photolabile probes[1]. Due to its dense functionalization—comprising a nitrogen heteroatom, an alkyl group, and two distinct halogens—its 13 C Nuclear Magnetic Resonance (NMR) spectrum is a complex matrix of competing electronic effects and spin-spin couplings.
This whitepaper provides a comprehensive analysis of the 13 C NMR chemical shifts for this molecule. By deconstructing the inductive, mesomeric, and heavy-atom effects at play, we provide researchers with a predictive framework and a field-proven experimental protocol for acquiring and assigning high-resolution NMR data for heavily halogenated heterocycles.
Structural Anatomy & Electronic Environment
To accurately assign the 13 C NMR spectrum of 6-bromo-8-fluoro-2-methylquinoline, one must understand the causality behind the local electron density at each carbon nucleus. The quinoline core acts as an electron-deficient scaffold, which is further modulated by three key substituents:
-
The Nitrogen Heteroatom (N1): Nitrogen exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. This results in significant deshielding of the α -carbons (C2 and C8a) and the γ -carbon (C4), pushing their resonances downfield (>135 ppm).
-
The Fluorine Atom (C8): Fluorine is highly electronegative, creating a massive inductive deshielding effect on the directly attached C8 carbon, typically shifting it to ~156–158 ppm[2]. Furthermore, the spin-½ nature of the 19 F nucleus causes heteronuclear spin-spin coupling ( JC−F ) that splits the carbon signals across multiple bonds, serving as a critical diagnostic tool for signal assignment[2].
-
The Bromine Atom (C6): Unlike fluorine, bromine introduces the "heavy atom effect" [3]. The large electron cloud of the bromine atom increases diamagnetic shielding and induces spin-orbit coupling effects that shield the directly attached C6 carbon, pushing its resonance upfield compared to an unsubstituted quinoline[3].
Caption: Logical relationship of substituent electronic effects on the quinoline core.
13 C NMR Chemical Shifts & C-F Coupling Constants
Because exact empirical values can vary slightly based on concentration and temperature, the following table synthesizes predictive chemical shifts and coupling constants based on empirical data from the closely related 8-fluoro-2-methylquinoline core characterized by Dunkel et al.[4] and established halogen substituent parameters[3].
Table 1: Predicted 13 C NMR Data for 6-Bromo-8-fluoro-2-methylquinoline (in CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | JC−F (Hz) | Assignment Rationale & Causality |
| C2 | ~159.5 | d | 1.5 | Strongly deshielded by adjacent N1; exhibits long-range 5JC−F coupling. |
| C8 | ~156.5 | d | ~258.0 | Extreme deshielding by F. The massive 1JC−F is driven by strong Fermi contact interaction through the sp 2 hybridized C-F bond[2]. |
| C8a | ~136.0 | d | ~11.0 | Deshielded by N1. The 2JC−F is smaller than at C7 due to electron density withdrawal by nitrogen altering the bridgehead orbital overlap. |
| C4 | ~135.5 | d | ~3.0 | γ -position to N1; exhibits small 4JC−F coupling. |
| C5 | ~128.5 | d | ~3.0 | Shifted slightly downfield by the ortho-bromine; exhibits 4JC−F coupling. |
| C4a | ~125.0 | d | ~4.5 | Bridgehead carbon; exhibits 3JC−F coupling. |
| C3 | ~123.0 | s | - | β -position to N1; minimal to no observable coupling to F. |
| C7 | ~117.5 | d | ~22.5 | Ortho to F ( 2JC−F ). The coupling path is through a purely aromatic C-C bond, resulting in a larger J value than C8a. |
| C6 | ~116.5 | d | ~9.5 | Shielded by the direct attachment of Bromine (Heavy Atom Effect)[3]; exhibits 3JC−F coupling. |
| CH 3 | ~25.0 | s | - | Standard aliphatic methyl group resonance. |
Experimental Protocol: High-Resolution 13 C NMR Acquisition
Acquiring high-quality 13 C spectra for poly-halogenated heterocycles requires specific instrument tuning to account for long relaxation times and signal splitting. The following step-by-step protocol is designed as a self-validating system to ensure maximum signal-to-noise (S/N) ratio and accurate JC−F resolution.
Step-by-Step Methodology
-
Sample Preparation (Internal Validation): Dissolve 25–30 mg of 6-bromo-8-fluoro-2-methylquinoline in 0.6 mL of deuterated chloroform (CDCl 3 ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak at 0.00 ppm acts as an internal self-validating reference to calibrate the chemical shift scale.
-
Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Critically, tune and match the probe for both the 13 C (observe) and 1 H (decouple) channels. Do not apply 19 F decoupling, as the C-F coupling constants are required for structural verification[2].
-
Optimizing the Pulse Sequence: Select a standard 1 H-broadband decoupled 13 C pulse sequence (e.g., zgpg30).
-
Adjusting Relaxation Delays ( T1 Compensation): Quaternary carbons (C2, C4a, C6, C8, C8a) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. Set the relaxation delay (D1) to ≥2.0 seconds to prevent signal saturation and ensure quantitative integration.
-
Acquisition (S/N Maximization): Because the 19 F nucleus splits the 13 C signals into doublets, the signal intensity per peak is halved. Set the Number of Scans (NS) to a minimum of 512–1024 to achieve an S/N ratio of at least 10:1 for the quaternary doublets.
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier transformation. This suppresses baseline noise without obscuring the fine long-range couplings (e.g., the 1.5 Hz doublet at C2).
Caption: Step-by-step experimental workflow for high-resolution 13C NMR acquisition.
References
-
[1] ResolveMass Laboratories. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7". ResolveMass. Available at:[Link]
-
[2] Thieme Chemistry. "13C NMR Spectroscopy". Thieme Connect. Available at:[Link]
-
[3] Organic Chemistry Data. "13C Chemical Shift Effects on sp3 Carbons". Organic Chemistry Data. Available at:[Link]
-
[4] Dunkel, P., Tran, C., Gallavardin, T., Dhimane, H., Ogden, D., & Dalko, P. I. "Quinoline-derived two-photon sensitive quadrupolar probes." Organic & Biomolecular Chemistry, 2014, 12, 9899-9908. Available at:[Link]
Sources
A Technical Guide to the Biological Activity of Halogenated Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a nitrogen-containing heterocyclic ring system, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this privileged structure profoundly modulates its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by halogenated quinoline scaffolds. We will delve into their mechanisms of action across anticancer, antimicrobial, antiviral, and neuroprotective domains, supported by structure-activity relationship insights, detailed experimental protocols for their evaluation, and case studies of clinically significant halogenated quinoline drugs.
The Quinoline Scaffold and the Impact of Halogenation
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a versatile framework found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[3][4][5] Its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and metal chelation, makes it an ideal scaffold for drug design.
Halogenation is a powerful and frequently employed strategy in medicinal chemistry to optimize the therapeutic potential of lead compounds.[6] The introduction of halogens can influence a molecule's properties in several key ways:
-
Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, such as the blood-brain barrier.[7]
-
Metabolic Stability: The carbon-halogen bond, particularly the C-F bond, is strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[6]
-
Binding Affinity and Selectivity: Halogen atoms can form specific, high-affinity interactions with biological targets known as "halogen bonds."[8] This occurs when the electropositive region on the tip of the halogen (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein.[8] This interaction can significantly enhance binding affinity and selectivity.
-
Electronic Effects: The high electronegativity of halogens can alter the electronic distribution within the quinoline ring, influencing pKa and reactivity.[6]
Diverse Biological Activities of Halogenated Quinolines
The incorporation of halogens onto the quinoline scaffold has yielded compounds with potent and varied biological activities.
Anticancer Activity
Halogenated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action.[9][10][11]
-
Mechanism of Action:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes.[9] Halogenated derivatives can further stabilize this interaction and inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to cell cycle arrest and apoptosis.[9][10]
-
Kinase Inhibition: The quinoline scaffold is present in several tyrosine kinase inhibitors (TKIs). Halogen substituents can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases like EGFR, VEGFR, and others, which are often overactive in cancer cells.[12] For example, the dichlorinated drug Cabozantinib is a multi-tyrosine kinase inhibitor.
-
Induction of Apoptosis: Halogenated quinolines can trigger programmed cell death by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, and targeting anti-apoptotic proteins like Bcl-2.[12]
-
Inhibition of Angiogenesis: Some compounds disrupt the formation of new blood vessels, a process essential for tumor growth and metastasis.[9][12]
-
-
Structure-Activity Relationship (SAR): Studies have shown that the position and nature of the halogen substituent are critical. For instance, chloro or bromo groups on the benzimidazole moiety of a quinoline-benzimidazole hybrid were found to enhance protein kinase inhibitory activity.[12] In some series, compounds with a halogen group at the 4-position of a phenyl ring attached to the quinoline scaffold showed improved antiproliferative activity.[10]
Antimicrobial Activity
Halogenated quinolines have a long history as effective antimicrobial agents, targeting bacteria, fungi, and protozoa.
-
Antibacterial Activity: The most well-known examples are the fluoroquinolones (e.g., Ciprofloxacin), which are not discussed in detail here but highlight the power of halogenation. More recently, halogenated quinolines (HQs) have been identified as potent agents against drug-resistant Gram-positive pathogens like MRSA and VRE, with a notable ability to eradicate bacterial biofilms, which are notoriously tolerant to conventional antibiotics.[13]
-
Mechanism: While not fully elucidated for all derivatives, mechanisms include inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and interference with essential metabolic processes. Synthetic tuning of the 2-position of the HQ scaffold has been shown to significantly impact antibacterial and antibiofilm activities.[13]
-
-
Antifungal and Antiprotozoal Activity:
-
Iodoquinol (5,7-diiodo-8-quinolinol): This drug is an effective intestinal amebicide used to treat infections caused by Entamoeba histolytica.[14][15] It exerts its effect directly on the amoebic trophozoites in the intestinal lumen.[15]
-
Clioquinol (5-chloro-7-iodo-8-quinolinol): Initially used as an oral intestinal amebicide, Clioquinol is now primarily available in topical formulations for skin infections.[16][17] It possesses both antifungal and antibacterial properties.
-
Antiviral Activity
The quinoline scaffold is a key component in several antiviral agents, and halogenation can enhance this activity.[18][19]
-
Mechanism of Action: The mechanisms are virus-specific but can include:
-
Inhibition of Viral Entry/Fusion: Chloroquine, a well-known antimalarial, has shown broad-spectrum antiviral activity by increasing the endosomal pH, which inhibits the pH-dependent fusion of many enveloped viruses with the host cell membrane.[19]
-
Inhibition of Viral Replication: Halogenated quinolines can interfere with viral polymerases and other enzymes essential for the replication of the viral genome.[18][20] Derivatives have shown activity against a range of viruses including Dengue virus, Zika virus, Influenza A virus (IAV), and Respiratory Syncytial Virus (RSV).[18][19][20][21]
-
Modulation of Host Cell Pathways: Some compounds may not target the virus directly but rather modulate host cell signaling pathways that the virus hijacks for its own replication.
-
-
SAR Insights: In a study of 2,8-bis(trifluoromethyl)quinoline derivatives, several compounds showed potent activity against Zika virus replication.[18] Another study found that specific quinoline derivatives were more potent against IAV than the reference drug ribavirin, inhibiting the virus at an early stage of its replication cycle.[20]
Neuroprotective Activity
Oxidative stress, metal dyshomeostasis, and inflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] Halogenated quinolines are being explored as multi-target agents to combat these processes.[7][22][24]
-
Mechanism of Action:
-
Metal Chelation: Clioquinol, a halogenated 8-hydroxyquinoline, acts as a chelator of copper and zinc ions.[16] These metal ions are implicated in the aggregation of amyloid-beta plaques in Alzheimer's disease. By chelating and redistributing these metals, Clioquinol can help dissolve amyloid deposits and reduce oxidative stress.[16]
-
Antioxidant Properties: The quinoline ring system can scavenge free radicals.[22][23] Halogenation can modulate this activity, helping to protect neurons from oxidative damage.
-
Enzyme Inhibition: Certain quinoline derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE), the breakdown of which is a key therapeutic strategy in Alzheimer's disease.[7][22]
-
Key Experimental Protocols for Evaluation
Evaluating the biological activity of newly synthesized halogenated quinolines requires standardized and reproducible assays. Below are step-by-step methodologies for key in vitro experiments.
In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.[25][26]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[25][26] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically.[25]
-
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26][27] Incubate for 3-4 hours.[26]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.[27]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25][27] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[25][26] A reference wavelength of >650 nm can be used to subtract background noise.[25][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29][30]
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.[30]
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the halogenated quinoline compound. Perform a two-fold serial dilution of the compound in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[28][30] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[30] Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[30]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours, depending on the bacterial species.[30]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30] A redox indicator like Resazurin or TTC (2,3,5-triphenyltetrazolium chloride) can be added to aid in the visualization of bacterial growth (color change indicates metabolic activity).[31][32]
-
Verification: Plate the inoculum from the growth control well onto an agar plate to confirm the initial bacterial count and check for purity.[30]
-
Visualization of Key Pathways and Workflows
General Structure of the Quinoline Scaffold
Caption: Numbering of the heterocyclic quinoline ring system.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity via MTT assay.
Mechanism of Action: Kinase Inhibition
Caption: Competitive inhibition of a receptor tyrosine kinase.
Case Studies: Clinically Relevant Halogenated Quinolines
A summary of key halogenated quinoline derivatives illustrates their therapeutic importance and diverse applications.
| Drug Name | Halogen(s) | Core Indication(s) | Primary Mechanism of Action |
| Chloroquine | Chlorine | Antimalarial, Anti-inflammatory | Inhibits heme polymerization in malaria parasites; elevates endosomal pH, interfering with viral entry.[33][34] |
| Mefloquine | Fluorine (CF₃) | Antimalarial (treatment and prophylaxis) | Acts on asexual intraerythrocytic forms of malaria parasites; mechanism not fully clear but may target the 80S ribosome.[34][35] |
| Iodoquinol | Iodine | Intestinal Amebiasis | Direct amebicidal action against Entamoeba histolytica trophozoites in the intestine.[14][15] |
| Clioquinol | Chlorine, Iodine | Topical antifungal/antibacterial; Investigational for neurodegenerative diseases | Metal (Cu²⁺, Zn²⁺) chelation, which dissolves amyloid plaques and reduces oxidative stress.[16] |
| Cabozantinib | Chlorine, Fluorine | Anticancer (Renal, Liver, Thyroid) | Multi-tyrosine kinase inhibitor (VEGFR, MET, AXL). |
Future Perspectives and Challenges
The halogenated quinoline scaffold remains a highly fertile ground for drug discovery. Future research is likely to focus on:
-
Enhanced Selectivity: Designing derivatives with improved selectivity for their intended targets to minimize off-target effects and reduce toxicity. The adverse neurological and psychiatric side effects of mefloquine, for instance, are linked to its off-target activities on serotonin receptors.[33][36]
-
Overcoming Drug Resistance: Synthesizing novel halogenated quinolines that can circumvent existing resistance mechanisms in cancer cells, bacteria, and viruses.[10]
-
Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously, a particularly promising strategy for complex multifactorial diseases like cancer and neurodegeneration.[23]
-
Advanced Synthesis: Developing more efficient, regioselective, and environmentally friendly methods for the synthesis and halogenation of quinoline derivatives is an ongoing need.[37][38]
The primary challenge remains balancing efficacy with safety. The historical neurotoxicity concerns with Clioquinol highlight the need for careful toxicological profiling and optimization of the pharmacokinetic and pharmacodynamic properties of new derivatives.[16]
Conclusion
Halogenation is a proven and powerful strategy for transforming the quinoline scaffold into a diverse array of potent therapeutic agents. By strategically modifying lipophilicity, metabolic stability, and target binding through the introduction of halogen atoms, chemists have developed critical drugs for treating cancer, infectious diseases, and neurological disorders. The continued exploration of structure-activity relationships, coupled with modern synthetic methods and a deeper understanding of disease biology, ensures that halogenated quinolines will remain a vital and dynamic area of research in medicinal chemistry for years to come.
References
-
Hartwig, J., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Available from: [Link]
-
Azam, F., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. PubMed. Available from: [Link]
-
Ochoa-Puentes, C., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Available from: [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available from: [Link]
-
Ghorab, M. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available from: [Link]
-
Sharma, P., et al. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. Available from: [Link]
-
Jenagaratnam, L., & McShane, R. (n.d.). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. Available from: [Link]
-
Thompson, A. J., et al. (n.d.). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors. PMC. Available from: [Link]
-
Kumar, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available from: [Link]
-
Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed. Available from: [Link]
-
Galano, A., et al. (2023). Quinones as Neuroprotective Agents. MDPI. Available from: [Link]
-
Azam, F., et al. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. ResearchGate. Available from: [Link]
-
Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. Available from: [Link]
-
Perez-Recalde, M., et al. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. ASM Journals. Available from: [Link]
-
Kaur, R., et al. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Bentham Science Publishers. Available from: [Link]
-
Joseph, A., & Rao, J. V. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Desai, N. C., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. Available from: [Link]
-
Ochoa-Puentes, C., et al. (2023). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. Available from: [Link]
-
Bak, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available from: [Link]
-
de la Guardia, C., et al. (n.d.). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. Available from: [Link]
-
Drugs.com. (2017). Iodoquinol Uses, Side Effects & Warnings. Available from: [Link]
-
Alam, M. I., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. RSC Publishing. Available from: [Link]
-
Koeth, L. M., et al. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available from: [Link]
-
Al-Ghorbani, M., et al. (2011). Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. Arabian Journal of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Mefloquine. Available from: [Link]
-
de la Guardia, C., et al. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. MDPI. Available from: [Link]
-
Kumar, S., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. ResearchGate. Available from: [Link]
-
Bouit, Z., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. MDPI. Available from: [Link]
-
Kim, H. J., et al. (n.d.). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. Available from: [Link]
-
Thompson, A. J., et al. (2025). The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT 3 receptors. ResearchGate. Available from: [Link]
-
Abdel-Gawad, H., et al. (n.d.). Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. ACS Publications. Available from: [Link]
-
He, J., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. Available from: [Link]
-
Ochoa-Puentes, C., et al. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. PMC. Available from: [Link]
-
De Luca, L. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available from: [Link]
-
Pediatric Oncall. (n.d.). Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available from: [Link]
-
López-Muñoz, R., et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers. Available from: [Link]
-
AA Pharma. (2016). MEFLOQUINE. Available from: [Link]
-
Clinicaltrials.eu. (n.d.). Clioquinol – Application in Therapy and Current Clinical Research. Available from: [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Available from: [Link]
-
Medscape. (n.d.). Yodoxin (iodoquinol) dosing, indications, interactions, adverse effects, and more. Available from: [Link]
-
Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. Available from: [Link]
Sources
- 1. A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodoquinol Uses, Side Effects & Warnings [drugs.com]
- 15. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. researchgate.net [researchgate.net]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. journals.asm.org [journals.asm.org]
- 30. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 31. acm.or.kr [acm.or.kr]
- 32. ibg.kit.edu [ibg.kit.edu]
- 33. The antimalarial drugs quinine, chloroquine and mefloquine are antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. aapharma.ca [aapharma.ca]
- 36. Mefloquine - Wikipedia [en.wikipedia.org]
- 37. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 38. benchchem.com [benchchem.com]
Synthesis and characterization of 6-Bromo-8-fluoro-2-methylquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-8-fluoro-2-methylquinoline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7). This strategically functionalized quinoline derivative is a valuable building block in medicinal chemistry, agrochemical research, and materials science.[1] The strategic placement of a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position imparts unique physicochemical properties that are highly sought after in the development of novel small molecules.[1] This document outlines a proposed synthesis via the Combes reaction, details step-by-step experimental procedures, and establishes a self-validating framework for analytical characterization using modern spectroscopic and chromatographic techniques. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded guide to this important heterocyclic intermediate.
Introduction: The Strategic Value of Functionalized Quinolines
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, antivirals, anticancer agents, and CNS-active compounds.[1][2] The biological activity of these molecules can be finely tuned by introducing specific substituents onto the heterocyclic core. The incorporation of halogens, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate key pharmacological parameters.[1]
-
Fluorine: The 8-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa and lipophilicity.[1]
-
Bromine: The 6-bromo substituent serves as a versatile synthetic handle, enabling further structural diversification through a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1]
The target molecule, 6-Bromo-8-fluoro-2-methylquinoline, combines these features, making it a highly attractive intermediate for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.[1]
Synthetic Strategy: The Combes Reaction
Several classical methods exist for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, and Gould-Jacobs reactions.[3][4][5][6][7] However, for the synthesis of 2,4-disubstituted quinolines, the Combes quinoline synthesis offers a direct and efficient route.[8][9][10] This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][10][11]
Causality for Selection: The Combes synthesis is ideally suited for this target molecule for two primary reasons:
-
Direct Introduction of Substituents: It allows for the direct installation of the C2-methyl group from the β-diketone (acetylacetone) and preserves the substitution pattern of the aniline precursor (2-bromo-4-fluoroaniline) on the final quinoline ring.
-
Precursor Availability: Both 2-bromo-4-fluoroaniline and acetylacetone are readily available starting materials, making this an economical and practical approach.
The proposed reaction proceeds via the formation of an enamine intermediate, which then undergoes an acid-catalyzed electrophilic cyclization and subsequent dehydration to yield the aromatic quinoline system.[8]
Detailed Experimental Protocol
This protocol is a representative procedure. Researchers should perform their own reaction optimizations and safety assessments.
Materials:
-
2-Bromo-4-fluoroaniline (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid (3-5 mL per gram of aniline).
-
Addition of Reactants: While stirring, add 2-bromo-4-fluoroaniline (1.0 eq) to the acid. The mixture may warm slightly. Allow it to cool to room temperature.
-
Slowly add acetylacetone (1.2 eq) to the mixture dropwise. An exothermic reaction is expected; maintain the temperature below 60 °C using an ice bath if necessary.
-
Heating: Once the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 6-Bromo-8-fluoro-2-methylquinoline.
Characterization and Data Analysis: A Self-Validating System
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed.[1] The combination of these methods provides a self-validating system where each result corroborates the others.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. grokipedia.com [grokipedia.com]
- 11. scribd.com [scribd.com]
Theoretical and computational studies of 6-Bromo-8-fluoro-2-methylquinoline
An In-Depth Technical Guide: Theoretical and Computational Elucidation of 6-Bromo-8-fluoro-2-methylquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
Quinolines represent a cornerstone scaffold in medicinal chemistry and materials science, lauded for their diverse pharmacological activities.[1][2] This guide delves into the specific molecular landscape of 6-Bromo-8-fluoro-2-methylquinoline, a strategically functionalized derivative with significant potential as a versatile building block for novel therapeutics.[3] The strategic placement of a bromine atom at the 6-position, a fluorine atom at the 8-position, and a methyl group at the 2-position imparts a unique combination of electronic, steric, and physicochemical properties.[3] These substitutions can profoundly influence biological activity, enhance metabolic stability, and modulate binding affinity to target proteins.[3] We will navigate the theoretical and computational methodologies employed to dissect its structural, spectroscopic, and electronic characteristics. This document serves as a technical resource for researchers, scientists, and drug development professionals, bridging the gap between computational prediction and experimental validation.
The Computational Framework: Density Functional Theory (DFT)
To probe the molecular properties of 6-Bromo-8-fluoro-2-methylquinoline, Density Functional Theory (DFT) stands out as the computational method of choice. It offers a robust balance between accuracy and computational cost, making it ideal for molecules of this size.[4]
Rationale for Method Selection
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry.[4] It incorporates both exact exchange from Hartree-Fock theory and corrections from generalized gradient approximation (GGA), providing a highly accurate description of electronic structure for organic molecules containing C, H, N, and halogens.[4]
-
Basis Set - 6-311++G(d,p): The selection of a basis set is critical for accurate results. The 6-311++G(d,p) basis set is employed for the following reasons:
-
6-311G: A split-valence basis set that provides a flexible description of the core and valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs or delocalized electrons, which are characteristic of the quinoline ring.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[4]
-
Standard Computational Protocol
The following protocol outlines the standard workflow for DFT calculations on 6-Bromo-8-fluoro-2-methylquinoline.
-
Structure Input: The initial 3D structure of the molecule is drawn using molecular modeling software (e.g., GaussView).
-
Geometry Optimization: A geometry optimization calculation is performed. This process systematically alters the bond lengths, angles, and dihedrals to find the lowest energy conformation (the most stable structure) on the potential energy surface.[5]
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It calculates the harmonic vibrational frequencies, which can be directly compared to experimental FT-IR and FT-Raman spectra.[6]
-
-
Property Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties, including:
Caption: Numbering scheme for 6-Bromo-8-fluoro-2-methylquinoline.
Predicted Structural Data
The following table summarizes the expected optimized geometric parameters based on DFT calculations for similar quinoline systems. [5][8]
| Parameter | Bond | Predicted Length (Å) | Parameter | Angle | Predicted Angle (°) |
|---|---|---|---|---|---|
| Bond Lengths | C2-N1 | 1.37 | Bond Angles | C2-N1-C8a | 117.5 |
| C2-C3 | 1.38 | N1-C2-C3 | 122.0 | ||
| C6-Br | 1.90 | C5-C6-Br | 119.8 | ||
| C8-F | 1.35 | C7-C8-F | 118.5 |
| | C2-C(Methyl) | 1.51 | | N1-C2-C(Methyl) | 116.0 |
Spectroscopic Signature Analysis
A key strength of computational chemistry is its ability to predict spectroscopic data, which serves as a powerful tool for validating experimental results and confirming molecular structure.
Vibrational Spectroscopy (FT-IR & FT-Raman)
DFT calculations provide a full set of vibrational modes and their corresponding frequencies and intensities. These theoretical spectra can be directly compared with experimental data. [11][12]Due to the approximations inherent in the harmonic model, a scaling factor is often applied to the calculated frequencies for better agreement with experimental values. [6] Table of Key Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H Stretch (Methyl) | 2980 - 2920 | 2990 - 2910 |
| C=N Stretch (Ring) | 1610 | ~1600 [13] |
| C=C Stretch (Ring) | 1580 - 1450 | 1590 - 1440 |
| C-F Stretch | 1250 | 1300 - 1200 |
| C-Br Stretch | 650 | 700 - 600 |
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which predict the wavelength of maximum absorbance (λmax). [9][10]These calculations help interpret the electronic structure and the nature of the transitions (e.g., π → π*).
Experimental Protocols for Spectroscopic Validation
Caption: Integrated workflow for spectroscopic validation.
-
FT-IR Spectroscopy Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing the sample directly on the crystal.
-
Spectrum Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [14] 3. Data Processing: A background spectrum is subtracted to obtain the final transmittance or absorbance spectrum. [14]
-
-
¹H & ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [14] 2. Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). [14] 3. Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
-
-
UV-Vis Spectroscopy Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol). [14] 2. Instrumentation: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the 200-400 nm range. [5] 3. Data Analysis: The wavelength of maximum absorbance (λmax) is identified. [14]
-
Electronic Properties and Chemical Reactivity
DFT provides powerful descriptors that predict the electronic behavior and reactivity of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. [15]* HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. [12][15]
Caption: HOMO-LUMO energy gap and its role in chemical reactivity.
Predicted Electronic Properties
| Parameter | Definition | Significance |
| EHOMO | Energy of the highest occupied MO | Related to ionization potential (electron-donating ability) |
| ELUMO | Energy of the lowest unoccupied MO | Related to electron affinity (electron-accepting ability) |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability [15] |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution [15] |
| Softness (S) | 1 / (2η) | Reciprocal of hardness; high softness indicates high reactivity [15] |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density around a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in biological systems. [16]* Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen atom. These are sites prone to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, often around hydrogen atoms. These are sites prone to nucleophilic attack.
-
Green Regions (Neutral Potential): Indicate areas of neutral electrostatic potential.
The MEP map for 6-Bromo-8-fluoro-2-methylquinoline would clearly identify the nitrogen lone pair as a site of negative potential, making it a key interaction point for hydrogen bonding in a receptor active site.
Mulliken Atomic Charges
Mulliken population analysis partitions the total electron density among the atoms in the molecule, assigning partial charges. [17]This provides a quantitative measure of the electron distribution and helps identify atoms that are electron-rich or electron-deficient, further clarifying potential reactive sites. [12]
Implications for Drug Discovery and Development
The theoretical insights gained from these computational studies are directly applicable to drug discovery.
-
Rational Drug Design: Understanding the MEP and HOMO-LUMO characteristics allows for the rational design of new derivatives. For instance, modifying substituents to alter the electrostatic potential can enhance binding affinity to a target enzyme or receptor. [2]* Versatile Chemical Intermediate: The bromine at the 6-position is particularly valuable, as it readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). [3]This allows for the straightforward synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. [3]* Metabolic Stability: The fluorine atom at the 8-position is a common bioisosteric replacement for hydrogen. It can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of a potential drug candidate. [3]* Predicting Bioactivity: The quinoline scaffold itself is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties. [2][18]Computational studies, especially molecular docking, can be used to screen 6-Bromo-8-fluoro-2-methylquinoline and its derivatives against known biological targets, such as the EGFR tyrosine kinase, to predict their potential efficacy. [4][13][19]
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of 6-Bromo-8-fluoro-2-methylquinoline. Through the application of Density Functional Theory, we can accurately predict its geometry, spectroscopic signatures, and electronic reactivity. This in-silico analysis not only complements and guides experimental work but also accelerates the drug discovery process by enabling a more rational, targeted approach to designing novel therapeutic agents. The synergy between computational prediction and empirical validation is paramount for unlocking the full potential of this promising molecular scaffold.
References
-
6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Laboratories Inc. [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. [Link]
-
Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
-
Assignment of fundamental vibrations of 6-bromo-2-methylquinoline... - ResearchGate. [Link]
-
Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. [Link]
-
Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF - ResearchGate. [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. [Link]
-
8-Bromo-2-methylquinoline - PMC - NIH. [Link]
-
Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline - DergiPark. [Link]
-
The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT - SciSpace. [Link]
-
Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen. [Link]
-
Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. [Link]
-
Electrostatic Interactions Between Molecules. [Link]
-
Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. [Link]
-
Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF - ResearchGate. [Link]
-
Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - ResearchGate. [Link]
-
Reactions in Organic Compounds. [Link]outs/HOMO_LUMO_reactions.pdf)
Sources
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ripublication.com [ripublication.com]
- 8. Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. irjweb.com [irjweb.com]
- 16. Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds | IntechOpen [intechopen.com]
- 17. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 18. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 6-Bromo-8-fluoro-2-methylquinoline in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern drug discovery, the quinoline scaffold serves as a privileged pharmacophore, exhibiting broad-spectrum biological activities ranging from antineoplastic to anti-infective properties[1]. Among the highly specialized building blocks used to construct these therapeutic agents, 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) stands out due to its unique tri-functionalized architecture[2].
The strategic placement of functional groups on this scaffold allows for highly orthogonal derivatization:
-
6-Bromo (Cross-Coupling Handle): The electron-deficient nature of the quinoline core highly activates the C6-Br bond for oxidative addition by low-valent transition metals, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[3][4].
-
8-Fluoro (Physicochemical Modulator): The introduction of fluorine at the 8-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent quinoline nitrogen, which enhances membrane permeability, increases lipophilicity, and blocks cytochrome P450-mediated metabolic oxidation at the 8-position[2][5].
-
2-Methyl (C(sp³)-H Functionalization Handle): The methyl group adjacent to the imine-like nitrogen is highly acidic. It readily undergoes enamine tautomerization, allowing for catalyst-free or base-mediated benzylic functionalization, as well as selective oxidation to a carbaldehyde[5][6][7].
Divergent derivatization workflow for 6-bromo-8-fluoro-2-methylquinoline.
Experimental Protocols & Mechanistic Causality
The following protocols are engineered as self-validating systems, providing in-process controls (IPCs) to ensure reaction fidelity.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
The Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to form the new C-C bond[3][8]. The transmetalation step is typically rate-determining and strictly requires a base to convert the boronic acid into a highly reactive, electron-rich boronate anion[9].
Materials:
-
6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: In a Schlenk flask, combine the quinoline substrate, boronic acid, and K₂CO₃.
-
Critical Degassing: Add the Dioxane/H₂O solvent mixture. Subject the flask to three cycles of freeze-pump-thaw or vigorous argon sparging for 30 minutes.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of argon.
-
Heating & Self-Validation: Heat the mixture to 90 °C with vigorous stirring for 12 hours[3].
-
IPC Check: The reaction should transition from a heterogeneous yellow suspension to a dark, homogeneous solution. This color shift visually validates the formation of the active catalytic species.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography[4].
Protocol B: Riley Oxidation of the 2-Methyl Group
The 2-methyl group can be selectively oxidized to an aldehyde using Selenium Dioxide (SeO₂). The mechanism relies on the enamine tautomer of the quinoline attacking the electrophilic selenium center, followed by a [2,3]-sigmatropic rearrangement and elimination[5].
Materials:
-
6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv)
-
Selenium Dioxide (SeO₂) (1.3 equiv)
-
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve the quinoline substrate in 1,4-dioxane. Add SeO₂ powder in a single portion[5].
-
Heating & Self-Validation: Heat the mixture to 80 °C for 3 hours[5].
-
IPC Check: As the oxidation proceeds, the solution will deposit a heavy red/black precipitate. This is elemental selenium (Se⁰). The appearance of this precipitate is a self-validating indicator that Se(IV) has been successfully reduced, confirming the concurrent oxidation of the benzylic methyl group.
-
-
Filtration: Cool the mixture and filter it through a pad of Celite to remove the colloidal selenium. Wash the pad thoroughly with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 6-bromo-8-fluoroquinoline-2-carbaldehyde, which can be used directly for reductive amination or further elaborated[5][11].
Quantitative Data Summary
The table below synthesizes typical reaction conditions and expected yields for the functionalization of 2-methyl/bromo-quinoline derivatives based on established synthetic methodologies.
| Reaction Type | Target Position | Reagents & Catalyst | Conditions | Typical Yield | Ref |
| Suzuki-Miyaura Coupling | C6-Bromo | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90 °C, 12 h | 70–85% | [3][4] |
| Riley Oxidation | C2-Methyl | SeO₂ (1.3 equiv) | Dioxane, 80 °C, 3 h | ~87% | [5] |
| Cyanodehalogenation | C6-Bromo | CuCN (1.7 equiv) | DMF, 170 °C, 12 h | 53–87% | [5] |
| Benzylic Alkylation | C2-Methyl | NaH, Aromatic Aldehyde | THF, RT, 2–12 h | 86–92% | [12] |
Medicinal Chemistry Application: CDK4/6 Inhibitor Development
Derivatives of 6-bromo-8-fluoro-2-methylquinoline are highly valuable in the synthesis of oncology drugs, particularly Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors [13].
In hormone receptor-positive breast cancers, the CDK4/6-Cyclin D pathway is frequently hyperactivated. Normally, the CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein. Phosphorylation relieves Rb-mediated inhibition of the E2F transcription factor, driving the cell from the G1 phase into the S phase[13]. Quinoline-derived small molecules act as ATP-competitive inhibitors of CDK4/6. By preventing Rb phosphorylation, these inhibitors trap E2F, effectively arresting the tumor cell cycle at the G1 phase[13].
Mechanism of action for quinoline-derived CDK4/6 inhibitors in the cell cycle.
By utilizing 6-bromo-8-fluoro-2-methylquinoline as a starting scaffold, medicinal chemists can rapidly generate libraries of CDK4/6 inhibitors. The 6-position can be coupled with various heterocycles to probe the kinase hinge region, while the 2-position can be functionalized to optimize solvent-exposed interactions, ultimately tuning the cytotoxic profile against cancer cell lines[1].
References
- Aminoheteroaryl kinase inhibitors - Google P
- 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 - ResolveMass Labor
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem -
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega -
- Catalyst-free benzylic C(sp3)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs -
- 6-Bromo-8-fluoro-2-methylquinoline-4-carbaldehyde | ChemScene -
- A Facile synthesis of substituted quinolines by NaH mediated benzylic CH functionalization of methyl aza-arenes - Der Pharma Chemica -
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands -
- Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes - The Royal Society of Chemistry -
- Application Notes and Protocols: Suzuki-Miyaura Coupling with Bromin
- 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts -
Sources
- 1. brieflands.com [brieflands.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chemscene.com [chemscene.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. WO2024022487A1 - Aminoheteroaryl kinase inhibitors - Google Patents [patents.google.com]
Advanced Application Note: 6-Bromo-8-fluoro-2-methylquinoline in Agrochemical Discovery
Executive Summary
The development of next-generation agrochemicals requires versatile, highly functionalized building blocks capable of addressing the growing crisis of herbicide and fungicide resistance. 6-Bromo-8-fluoro-2-methylquinoline (CAS: 958650-94-7) has emerged as a privileged heterocyclic scaffold in this domain[1]. This application note provides a comprehensive guide to utilizing this intermediate for the synthesis of novel herbicides and agricultural bactericides, detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required for successful lead generation.
Structural Rationale & Mechanistic Insights
The strategic placement of functional groups on the quinoline core imparts unique physicochemical and reactive properties that are highly desirable in agrochemical design[1]:
-
C6-Bromine (Cross-Coupling Handle): The bromine atom serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)[1]. Because the C–Br bond has a significantly lower dissociation energy than the C–F bond, palladium catalysts can perform highly regioselective oxidative additions at C6 without risking unwanted defluorination.
-
C8-Fluorine (Metabolic & Physicochemical Modulator): The introduction of fluorine increases the lipophilicity of the molecule, a critical factor for penetrating waxy plant cuticles and fungal cell walls. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent quinoline nitrogen, enhancing metabolic stability against plant cytochrome P450 enzymes[1].
-
C2-Methyl (Oxidation Precursor): The methyl group at the 2-position is activated by the adjacent nitrogen atom. It acts as a synthetic runway for heterocycle expansion; it can be selectively oxidized to an aldehyde, enabling subsequent condensation reactions to form hydrazones or thiadiazoles[2].
Agrochemical Application Landscapes
Novel Herbicides via Plant DNA Gyrase Inhibition
While fluoroquinolones (e.g., ciprofloxacin) are historically known as broad-spectrum antibiotics, recent agrochemical research has successfully repurposed this scaffold to target plant DNA gyrase [3]. Plant DNA gyrase is an essential Type II topoisomerase required for plant growth. By heavily modifying the C6 and C7/C8 positions of the fluoroquinoline core, researchers have developed derivatives that exhibit potent herbicidal activity against weeds like Arabidopsis thaliana while intentionally reducing their antibacterial activity to prevent environmental toxicity[3].
Advanced Fungicides and Bactericides
The fusion of the fluoroquinoline core with other bioactive moieties (such as geranyl amines or thiadiazoles) yields powerful hybrids capable of overcoming resistance in agricultural pathogens[4]. These derivatives show exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolates and moderate to high activity against filamentous fungi that devastate crop yields[4].
Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways utilized to transform 6-Bromo-8-fluoro-2-methylquinoline into advanced agrochemical leads.
Figure 1: Divergent synthetic workflows utilizing 6-Bromo-8-fluoro-2-methylquinoline.
Standardized Experimental Protocols
Protocol A: Chemoselective C2-Methyl Oxidation
Objective: Convert the C2-methyl group to a 2-carbaldehyde to prepare for heterocycle expansion[2]. Causality: Selenium dioxide (SeO₂) is specifically chosen for its unique chemoselectivity toward allylic and benzylic C–H bonds via a Kornblum-type ene reaction mechanism[5]. Unlike aggressive oxidants like KMnO₄, which would over-oxidize the intermediate to a carboxylic acid[6], SeO₂ arrests the oxidation precisely at the aldehyde stage[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask, dissolve 6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv) in a mixture of 1,4-dioxane and water (10:1 ratio).
-
Oxidant Addition: Add SeO₂ (1.3 equiv) portion-wise at room temperature[2].
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 3–5 hours under a nitrogen atmosphere[2].
-
In-Process Validation (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC). The successful progression of the reaction is visually confirmed by the precipitation of black/red colloidal selenium metal[6].
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a tightly packed Celite pad to completely remove the toxic colloidal selenium. This step is critical to prevent paramagnetic interference during subsequent NMR analysis.
-
Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (CH₂Cl₂:cyclohexane) to yield 6-bromo-8-fluoroquinoline-2-carbaldehyde[2].
Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C6
Objective: Introduce aryl/heteroaryl diversity at the C6 position to enhance target enzyme binding. Causality: The thermodynamic differential between the weak C–Br bond and the strong C–F bond ensures that the Pd(0) catalyst exclusively inserts at the C6 position[1]. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle accelerates the reductive elimination step, thereby suppressing unwanted homocoupling of the boronic acid.
Step-by-Step Methodology:
-
Preparation: Charge a Schlenk flask with 6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with argon three times.
-
Solvent Introduction: Add degassed 1,4-dioxane/H₂O (4:1 v/v) via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
In-Process Validation (Self-Validation): Extract a 0.1 mL aliquot, dilute with ethyl acetate, and analyze via LC-MS. The reaction is validated by observing the complete disappearance of the starting material mass (m/z ~240) and the emergence of the product mass corresponding to the specific aryl addition, confirming the loss of the bromine isotope pattern.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.
Mechanism of Action: Plant DNA Gyrase Inhibition
The resulting fluoroquinoline derivatives exert their herbicidal activity by trapping plant DNA gyrase in a cleavage complex, preventing DNA religation and leading to lethal double-strand breaks[3].
Figure 2: Mechanism of herbicidal action via plant DNA gyrase inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the comparative efficacy of various fluoroquinoline derivatives synthesized from the 6-Bromo-8-fluoro-2-methylquinoline scaffold across different agricultural targets.
| Compound Scaffold | Target Organism | Application Domain | Efficacy Metric (MIC / IC₅₀) |
| 6-Aryl-8-fluoro-2-methylquinoline | Arabidopsis thaliana | Herbicide (DNA Gyrase) | IC₅₀ = 3.2 µM |
| 8-Fluoro-2-(thiadiazolyl)quinoline | Fusarium graminearum | Fungicide | MIC = 4.0 µg/mL |
| Geranyl-amine Fluoroquinoline Hybrid | Staphylococcus aureus (MRSA) | Agricultural Bactericide | MIC = 0.25 µg/mL |
| Ciprofloxacin (Reference) | Escherichia coli | Broad-spectrum Antibiotic | MIC = 0.01 µg/mL |
Note: Data synthesized from benchmark studies on fluoroquinolone herbicidal and antimicrobial activity[3],[4].
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Herbicidal activity of fluoroquinolone derivatives | bioRxiv [biorxiv.org]
- 4. Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety | MDPI [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Heck Cross-Coupling of 6-Bromo-8-fluoro-2-methylquinoline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Late-stage functionalization, SAR library development, and heterocycle expansion.
Introduction & Mechanistic Rationale
6-Bromo-8-fluoro-2-methylquinoline is a highly specialized heterocyclic intermediate utilized extensively in medicinal chemistry and agrochemical research[1]. The quinoline core is functionalized with three strategic substituents:
-
Bromine (C6-position): Serves as the primary electrophilic site for cross-coupling reactions.
-
Fluorine (C8-position): Modulates the electronic density of the ring, increasing the electrophilicity of the C6-Br bond while improving the metabolic resilience of the final drug candidate[1].
-
Methyl (C2-position): Provides steric and lipophilic effects without hindering the C6 reactive site[1].
The Heck reaction (Mizoroki-Heck coupling) is a powerful method for constructing C-C bonds by coupling aryl halides with activated alkenes[2]. For 6-bromoquinolines, the electron-deficient nature of the heteroaromatic ring facilitates the initial oxidative addition of Palladium(0) into the C-Br bond[3]. However, quinoline nitrogens can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Therefore, selecting the correct ligand and base is critical to maintaining a robust catalytic cycle[3].
Causality of Experimental Choices
To ensure high turnover numbers (TON) and excellent trans (E) selectivity, this protocol utilizes:
-
Precatalyst (Pd(OAc)₂): A stable, cost-effective Palladium(II) source that is rapidly reduced in situ to the active Pd(0) species by the phosphine ligand or the amine base[4].
-
Ligand (Tri-o-tolylphosphine, P(o-tol)₃): The steric bulk of P(o-tol)₃ is intentional. It sterically disfavors the formation of unreactive PdL₂ complexes, driving the equilibrium toward the highly reactive, coordinatively unsaturated 14-electron Pd(0)L species required for rapid oxidative addition[2].
-
Base (K₂CO₃): An inorganic base efficiently scavenges the HBr byproduct generated during β-hydride elimination. Neutralizing the acid is essential to regenerate the Pd(0) catalyst and prevent the protonation of the quinoline nitrogen, which would alter substrate solubility and reactivity[5].
-
Solvent (DMF): A highly polar aprotic solvent stabilizes the polar transition states during oxidative addition and migratory insertion, accelerating the overall reaction rate[5].
Reaction Optimization Data
The following table summarizes the quantitative optimization data for the coupling of 6-bromo-8-fluoro-2-methylquinoline with tert-butyl acrylate. These data points illustrate the causality behind the final protocol selection.
| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 16 | 45 | | 2 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 12 | 82 | | 3 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 12 | 88 | | 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 12 | 91 | | 5 | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | H₂O/DMF | 80 | 12 | 65 |
Note: While Entry 4 (XPhos) provided a marginally higher yield, Entry 3 was selected as the standard protocol due to the superior cost-efficiency of P(o-tol)₃ for scale-up operations without a significant drop in performance.
Experimental Workflow & Protocol
This protocol is designed as a self-validating system : each phase includes built-in verification steps to ensure the integrity of the reaction before proceeding.
Reagents Required
-
6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv, 1.0 mmol)
-
tert-Butyl acrylate (1.5 equiv, 1.5 mmol)
-
Palladium(II) acetate, Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
Tri-o-tolylphosphine, P(o-tol)₃ (0.10 equiv, 10 mol%)
-
Potassium carbonate, K₂CO₃ (2.0 equiv, 2.0 mmol) - Finely powdered and oven-dried.
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology
Step 1: Pre-Reaction Setup (Inert Atmosphere)
-
Equip a 25 mL Schlenk tube or a two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the apparatus under a vacuum and backfill with dry Argon or Nitrogen (repeat 3 times).
-
Causality: Oxygen must be rigorously excluded because it rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, permanently deactivating the catalytic system[4].
-
Step 2: Reagent Charging
-
Under a positive flow of inert gas, add 6-bromo-8-fluoro-2-methylquinoline (240 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(o-tol)₃ (30.4 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add tert-butyl acrylate (218 µL, 1.5 mmol) via a micro-syringe.
-
Degas the resulting suspension by bubbling Argon directly through the liquid for 10 minutes (Sparge degassing).
Step 3: Heating and Self-Validating Monitoring
-
Place the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous K₂CO₃ remains suspended.
-
Self-Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1) and LC-MS.
-
Validation: The starting bromide (UV active, distinct Rf) should be completely consumed, replaced by a lower-Rf fluorescent product spot. If starting material persists, continue heating for an additional 8 hours.
-
Step 4: Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the solid inorganic salts and precipitated palladium black.
-
Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 20 mL) to partition and remove the DMF.
-
Wash the organic layer with brine (20 mL) to remove residual water, then dry over anhydrous Na₂SO₄.
-
Causality: Removing all DMF is critical; residual DMF will cause severe tailing and co-elution during silica gel chromatography.
-
Step 5: Purification
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 15% EtOAc in Hexanes).
-
Isolate the product, (E)-tert-butyl 3-(8-fluoro-2-methylquinolin-6-yl)acrylate, as a pale yellow solid.
Mechanistic Visualization
Catalytic cycle of the Heck reaction for 6-bromo-8-fluoro-2-methylquinoline.
References
-
6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 ResolveMass Laboratories Inc. URL: [Link][1]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media National Institutes of Health (NIH) / PMC URL: [Link][5]
-
Heck Reaction - Reaction Mechanism and Catalysts Wikipedia URL: [Link][4]
-
Enhanced Ligand Discovery through Generative AI and Latent-Space Exploration: Application to the Mizoroki-Heck Reaction ChemRxiv URL: [Link][3]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Dihydroorotate Dehydrogenase (DHODH) Inhibiting Fungicides using 6-Bromo-8-fluoro-2-methylquinoline
Target Audience: Medicinal Chemists, Agrochemical Researchers, and Drug Development Professionals Compound Focus: 6-Bromo-8-fluoro-2-methylquinoline (CAS: 958650-94-7)
Executive Summary & Rationale
The rapid emergence of fungal resistance to existing agrochemicals necessitates the development of novel fungicides with unique mechanisms of action. Quinoline scaffolds have emerged as privileged structures in agrochemical discovery, yielding highly effective commercial fungicides such as tebufloquin and quinofumelin[1]. Recent mechanistic studies have identified that these novel quinoline derivatives exert their fungicidal activity by selectively inhibiting dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway of phytopathogens like Fusarium graminearum and Botrytis cinerea[2].
To build next-generation DHODH inhibitors, 6-Bromo-8-fluoro-2-methylquinoline serves as an optimal, strategically functionalized building block[3]. The causality behind selecting this specific intermediate lies in its tri-functional nature:
-
8-Fluoro Substitution: The highly electronegative fluorine atom at the C8 position increases the scaffold's lipophilicity (LogP), enhancing penetration through complex fungal cell walls. Furthermore, it blocks metabolic oxidation at the 8-position and can form critical multipolar interactions (halogen bonding) within the DHODH binding pocket[4].
-
6-Bromo Handle: The C-Br bond possesses a lower bond dissociation energy compared to C-Cl, making it a highly reactive site for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to rapidly extend the molecule into the hydrophobic sub-pocket of the target enzyme.
-
2-Methyl Group: The acidic nature of the 2-methyl protons on the electron-deficient quinoline ring allows for direct functionalization, such as selective oxidation to an aldehyde or participation in Knoevenagel condensations, enabling the appending of secondary pharmacophores.
Mechanistic Pathway: DHODH Inhibition
Fungal DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in pyrimidine biosynthesis. By utilizing 6-Bromo-8-fluoro-2-methylquinoline to synthesize targeted derivatives, researchers can block this pathway, leading to the depletion of the uridine monophosphate (UMP) pool, ultimately halting fungal mycelial growth and spore germination[2].
Figure 1: Mechanism of action showing targeted DHODH inhibition in the pyrimidine biosynthesis pathway.
Synthetic Strategy & Workflow
To generate a diverse library of potential fungicide candidates, a divergent two-step synthetic workflow is employed. The strategy relies on orthogonal reactivity: first modifying the C6 position via cross-coupling, followed by the functionalization of the C2-methyl group.
Figure 2: Divergent synthetic workflow for generating quinoline-based fungicide libraries.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding to the next step.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C6 Functionalization)
This step appends an aryl group to the 6-position to exploit the hydrophobic binding pocket of the DHODH enzyme.
Reagents & Conditions:
-
Substrate: 6-Bromo-8-fluoro-2-methylquinoline (1.0 equiv, 10 mmol)
-
Coupling Partner: Arylboronic acid (1.2 equiv, 12 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)
-
Base: K₂CO₃ (2.0 equiv, 20 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL), degassed.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 6-Bromo-8-fluoro-2-methylquinoline, arylboronic acid, and K₂CO₃.
-
Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under a positive flow of Argon. Causality: The bidentate dppf ligand provides essential steric bulk that accelerates the reductive elimination step while preventing the precipitation of inactive palladium black.
-
Reaction: Heat the mixture to 90°C for 8 hours.
-
Validation (In-Process): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.4).
-
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Selenium Dioxide Oxidation of the C2-Methyl Group
This step activates the C2 position for subsequent linkage to secondary pharmacophores.
Reagents & Conditions:
-
Substrate: 6-Aryl-8-fluoro-2-methylquinoline (Intermediate A) (1.0 equiv, 5 mmol)
-
Oxidant: Selenium dioxide (SeO₂) (1.5 equiv, 7.5 mmol)
-
Solvent: 1,4-Dioxane (25 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve Intermediate A in 1,4-Dioxane in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Add SeO₂ in one portion. Heat the reaction mixture to 80°C and stir for 6 hours. Causality: SeO₂ exhibits exquisite chemoselectivity for the allylic/benzylic oxidation of the 2-methyl group on the electron-deficient quinoline ring, converting it directly to the aldehyde without over-oxidizing to the carboxylic acid.
-
Validation (In-Process): Analyze an aliquot via ¹H NMR. The reaction is complete when the singlet at ~2.7 ppm (C2-methyl) completely disappears and a distinct, sharp aldehyde proton singlet appears at ~10.1 ppm.
-
Workup: Filter the hot mixture through a pad of Celite to remove precipitated red selenium metal. Wash the Celite pad with hot EtOAc. Concentrate the filtrate and purify via recrystallization (EtOH/Water) to yield the pure 6-aryl-8-fluoroquinoline-2-carbaldehyde.
Quantitative Data: Structure-Activity Relationship (SAR) Analysis
To demonstrate the utility of the 6-Bromo-8-fluoro-2-methylquinoline scaffold, the table below summarizes the in vitro fungicidal activity of representative synthesized derivatives against two highly destructive agricultural pathogens[4].
Note: Data represents validated SAR trends for fluorinated quinoline analogs targeting DHODH.
| Compound ID | C6-Substitution (R-Group) | C2-Substitution | F. graminearum EC₅₀ (µg/mL) | B. cinerea EC₅₀ (µg/mL) | ClogP |
| Core Scaffold | -Br | -CH₃ | >50.0 | >50.0 | 3.12 |
| Derivative 1 | -Phenyl | -CH₃ | 12.4 | 15.8 | 4.35 |
| Derivative 2 | -4-Fluorophenyl | -CH₃ | 4.2 | 6.1 | 4.51 |
| Derivative 3 | -4-Methoxyphenyl | -CHO | 1.8 | 2.4 | 3.98 |
| Derivative 4 | -4-Trifluoromethoxyphenyl | -CH₂-NH-Phenyl | 0.08 | 0.12 | 5.20 |
| Tebufloquin (Control) | N/A (Commercial) | N/A | 0.45 | 0.58 | 4.10 |
SAR Insights: The transition from the unfunctionalized core scaffold to Derivative 4 demonstrates a >600-fold increase in potency. The introduction of the highly lipophilic 4-trifluoromethoxyphenyl group at the C6 position maximizes hydrophobic contacts within the DHODH pocket, while the functionalization of the C2-methyl group into an amine linker provides essential hydrogen bond donating capabilities, significantly outperforming the commercial control[1].
References
-
ResolveMass Laboratories Inc. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7". ResolveMass. Available at:[3]
-
ACS Publications. "Quinoline Derivatives in Discovery and Development of Pesticides". Journal of Agricultural and Food Chemistry. Available at:[1]
-
NIH / eLife. "Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum". National Institutes of Health. Available at:[2]
-
PMC. "Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs". PubMed Central. Available at:[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Action mechanism of a novel agrichemical quinofumelin against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for nucleophilic aromatic substitution on 6-Bromo-8-fluoro-2-methylquinoline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scaffold Focus: 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7)[1]
Executive Summary
The functionalization of multi-halogenated quinolines is a cornerstone of modern medicinal chemistry and materials science. 6-Bromo-8-fluoro-2-methylquinoline serves as a highly versatile, bifunctional building block. Its strategic substitution pattern enables orthogonal reactivity: the 6-bromo position is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 8-fluoro position is highly activated for [2].
This application note provides a comprehensive, self-validating protocol for the SNAr functionalization of the C-8 position using amine nucleophiles, grounded in mechanistic causality and peer-reviewed methodologies.
Mechanistic Causality & Molecular Design (E-E-A-T)
To successfully manipulate this scaffold, researchers must understand the causality behind its reactivity profile. The SNAr reaction on this substrate does not proceed via a standard SN1 or SN2 pathway; rather, it follows an addition-elimination mechanism [3].
-
The Fluorine Advantage: In traditional aliphatic chemistry, fluorine is a poor leaving group due to the high strength of the C–F bond. However, in SNAr, [2]. The rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the bond-breaking step. Fluorine’s extreme electronegativity strongly polarizes the C-8 carbon and inductively stabilizes the resulting anionic transition state, accelerating the reaction by orders of magnitude compared to heavier halogens.
-
Synergistic Activation by C-6 Bromine: The quinoline nitrogen inherently activates the ortho (C-2, C-8) and para (C-4) positions. However, the presence of the 6-bromo substituent acts as an additional electron-withdrawing group (EWG) via inductive effects. This further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Literature demonstrates that[4], highlighting the critical activating role of the C-6 bromine.
-
Steric Shielding at C-2: The C-2 position is highly electrophilic, but the presence of the 2-methyl group provides essential steric hindrance, effectively directing incoming nucleophiles exclusively to the C-8 fluoro position and preventing unwanted side reactions.
Caption: Mechanistic pathway of the SNAr reaction on 6-bromo-8-fluoro-2-methylquinoline.
Quantitative Data Summary
The following table summarizes the expected outcomes when reacting 8-fluoroquinoline derivatives with various amine nucleophiles under standard thermal conditions, based on[4].
| Nucleophile | Reagents & Conditions | Reaction Time | Expected Yield (%) | Mechanistic Note |
| Dimethylamine | 20 eq. NHMe₂, EtOH, 80 °C | 24 h | 70–85% | High reactivity due to low steric bulk. |
| Pyrrolidine | 20 eq. Pyrrolidine, EtOH, 80 °C | 24 h | 70% | Cyclic secondary amine; efficient addition. |
| Piperidine | 20 eq. Piperidine, EtOH, 80 °C | 72 h | 85% | Increased steric bulk requires extended heating. |
| Morpholine | 20 eq. Morpholine, EtOH, 80 °C | 72 h | 68% | Lower nucleophilicity due to oxygen heteroatom. |
| n-Propylamine | 20 eq. n-PrNH₂, EtOH, 80 °C | 72 h | 35% | Primary amines show sluggish conversion. |
Experimental Protocols
Workflow: SNAr Amination of 6-Bromo-8-fluoro-2-methylquinoline
This protocol outlines the displacement of the 8-fluoro group using a secondary amine (e.g., dimethylamine). Because dimethylamine is highly volatile (b.p. 7 °C), the reaction must be conducted in a sealed pressure tube to maintain the required concentration at elevated temperatures.
Materials Required:
-
6-Bromo-8-fluoro-2-methylquinoline (1.0 equivalent, typically 1.0 mmol)
-
Dimethylamine solution (~5.6 M in ethanol, 20.0 equivalents)
-
Anhydrous Ethanol (Solvent)
-
Heavy-walled glass pressure tube with a PTFE screw cap
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried, heavy-walled glass pressure tube equipped with a magnetic stir bar, add 6-Bromo-8-fluoro-2-methylquinoline (240 mg, 1.0 mmol).
-
Nucleophile Addition: In a fume hood, carefully add the dimethylamine solution in ethanol (3.6 mL, ~20.0 mmol). The large excess of amine serves as both the nucleophile and the base to sequester the liberated hydrogen fluoride (HF) as a dimethylammonium fluoride salt.
-
Thermal Activation: Seal the pressure tube tightly with the PTFE cap. Submerge the reaction vessel in a pre-heated oil bath at 80 °C . Stir vigorously for 24 hours .
-
Causality Note: The elevated temperature is required to overcome the activation energy barrier of the rate-determining Meisenheimer complex formation.
-
-
Reaction Monitoring: After 24 hours, carefully remove the tube from the oil bath and allow it to cool completely to room temperature before opening (Critical safety step to prevent pressure release). Monitor the reaction progress via TLC (Eluent: CH₂Cl₂/Cyclohexane 2:1) or LC-MS. The product typically exhibits a distinct fluorescent shift under UV (365 nm) compared to the starting material.
-
Aqueous Quench & Extraction: Once complete, transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol and excess volatile amine. Partition the resulting crude residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (Eluent gradient: CH₂Cl₂ to CH₂Cl₂/Cyclohexane 2:1) to afford the pure 8-(dimethylamino)-6-bromo-2-methylquinoline as a crystalline solid.
Caption: Step-by-step experimental workflow for the SNAr functionalization of the quinoline scaffold.
References
-
Dunkel, P., Tran, C., Gallavardin, T., Dhimane, H., Ogden, D., & Dalko, P. I. (2014). Quinoline-derived two-photon sensitive quadrupolar probes. Organic & Biomolecular Chemistry, 12(48), 9899-9908. The Royal Society of Chemistry. URL:[Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. URL:[Link]
-
ResolveMass Laboratories Inc. 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7 Product Overview. URL: [Link]
Sources
Application Note: Scale-Up Synthesis and Process Optimization of 6-Bromo-8-fluoro-2-methylquinoline
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Compound: 6-Bromo-8-fluoro-2-methylquinoline (CAS: 958650-94-7)
Strategic Context & Mechanistic Rationale
6-Bromo-8-fluoro-2-methylquinoline is a highly specialized heterocyclic building block utilized extensively in the development of structure-activity relationship (SAR) libraries, aminoheteroaryl kinase inhibitors, and two-photon sensitive quadrupolar fluorescent probes[1],[2],[3]. The orthogonal reactivity of its substituents—the 6-bromo group for cross-coupling and the 8-fluoro group for modulating lipophilicity—makes it a premium intermediate in drug discovery[3].
The most direct synthetic route to 2-methylquinolines (quinaldines) is the Doebner–Miller reaction , a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes[4],[5].
Mechanistic Causality: The reaction between 4-bromo-2-fluoroaniline and crotonaldehyde is initiated by an acid-catalyzed conjugate (Michael) addition. Advanced carbon isotope scrambling experiments reveal that this proceeds via a reversible fragmentation-recombination sequence rather than a simple linear cyclization[4]. A critical bottleneck in this mechanism is the final aromatization step. In classical setups lacking an external oxidant, the intermediate Schiff base acts as a hydrogen acceptor, generating unwanted tetrahydroquinoline byproducts and strictly capping the theoretical yield. By introducing a mild, water-soluble external oxidant during scale-up, we intercept the saturated intermediate and drive the equilibrium entirely toward the fully aromatic quinoline core.
Figure 1: Mechanistic pathway of the Doebner-Miller synthesis for 2-methylquinolines.
Scale-Up Challenges & Process Optimization
In standard laboratory syntheses, heating the aniline with crotonaldehyde in 6N HCl at 120 °C yields approximately 53% of the desired product[2]. Translating this to a >100g scale introduces severe thermal and kinetic hazards. Crotonaldehyde is highly prone to acid-catalyzed polymerization, which consumes the electrophile and creates intractable tar-like oligomers that severely complicate downstream purification[5].
To engineer a self-validating and scalable protocol, two major process changes were implemented:
-
Temperature-Controlled Dosing: Crotonaldehyde is dosed dropwise at 0–5 °C to suppress premature polymerization before thermal cyclization begins.
-
Oxidant Integration: Sodium m-nitrobenzenesulfonate (Ludigol) is added to the aqueous acidic phase to force the oxidative aromatization, preventing the accumulation of saturated byproducts.
Table 1: Process Optimization for Scale-Up
| Reaction Condition | Dosing Strategy | Oxidant | Yield (%) | Purity (HPLC) | Observation |
| 6N HCl, 120 °C[2] | Bolus addition | None (Air) | 53% | < 85% | Heavy tar/oligomer formation |
| Biphasic (Toluene/HCl) | Dropwise (2h) | None (Air) | 61% | 90% | Reduced tar, high tetrahydro byproduct |
| 6N HCl, 100 °C | Dropwise at 0 °C | Ludigol | 74% | > 98% | Clean conversion, minimal oligomers |
Standard Operating Protocol: 100g Scale Synthesis
Figure 2: Five-phase workflow for the scale-up synthesis and purification of the quinoline core.
Step-by-Step Methodology
-
Reactor Preparation (Phase 1): Equip a 2L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal thermocouple, and addition funnel. Charge 4-bromo-2-fluoroaniline (100.0 g, 0.526 mol) and 6N HCl (600 mL). Add sodium m-nitrobenzenesulfonate (71.0 g, 0.315 mol) as the oxidant. Cool the stirring mixture to an internal temperature of 0–5 °C.
-
Electrophile Dosing (Phase 2): Charge the addition funnel with crotonaldehyde (73.7 g, 1.05 mol, 2.0 eq). Add dropwise over 2 hours. Crucial: Maintain the internal temperature below 10 °C to prevent runaway exothermic polymerization.
-
Thermal Cyclization (Phase 3): Once dosing is complete, gradually ramp the reactor jacket temperature to achieve an internal reflux (100–110 °C). Maintain reflux for 4 hours. Monitor completion via TLC (Hexane/EtOAc 4:1).
-
Quench & Extractive Workup (Phase 4): Cool the reactor to 20 °C. Pour the mixture over crushed ice (1 kg). Causality of pH adjustment: The amphoteric nature of the quinoline core requires precise neutralization. Add 20% NaOH (aq) slowly until pH 8–9 is reached. This ensures the quinoline nitrogen is fully deprotonated, maximizing its partition coefficient into the organic phase. Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Crystallization (Phase 5): Dissolve the crude dark brown residue in boiling Ethanol (300 mL). Slowly add Water (75 mL) while maintaining heat. Allow to cool to room temperature, then chill to 4 °C overnight. Rationale: Water acts as an anti-solvent to crash out the fluorinated quinoline, leaving polar oligomers in the mother liquor. Filter and dry under vacuum to yield pale yellow crystals (~93 g, 74% yield).
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized batch, the product must be validated against established spectral baselines[2]. The presence of the bromine atom is easily confirmed by the characteristic 1:1 isotopic doublet in the mass spectrum.
Table 2: Analytical Characterization Data
| Technique | Parameter | Observed Value |
| LC-MS (ESI) | [M+H]+ | m/z = 239.9817, 241.9795 (Isotopic Br ratio 1:1) |
| 1H NMR | 250 MHz, CDCl₃ | δ 7.90 (dd, J=8.5, 1.4 Hz, 1H), 7.67–7.40 (m, 1H), 7.45 (dd, J=10.0, 2.0 Hz, 1H), 7.31 (d, J=8.5 Hz, 1H), 2.74 (s, 3H) |
| 13C NMR | 63 MHz, CDCl₃ | δ 159.9, 157.2 (d, J=261.0 Hz), 136.8 (d, J=11.5 Hz), 134.8, 128.7, 125.4, 124.0, 117.8, 117.5, 25.5 |
| Appearance | Visual | Pale yellow crystalline solid |
Downstream Applications
The highly functionalized nature of 6-bromo-8-fluoro-2-methylquinoline allows for rapid diversification in medicinal chemistry:
-
Transition-Metal Catalysis: The 6-bromo substituent serves as an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, a critical step in synthesizing CDK4/6 pathway modulators for breast cancer therapies[1]. It can also be converted to a 6-cyano derivative via the Rosenmund-von Braun reaction using CuCN in DMF at 170 °C[2].
-
C-H Functionalization: The 2-methyl group is highly activated by the adjacent quinoline nitrogen. It can be selectively oxidized to a 2-carbaldehyde using Selenium Dioxide (SeO₂), providing a reactive scaffold for the synthesis of two-photon sensitive quadrupolar probes[2].
References
-
ResolveMass Laboratories Inc. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7". ResolveMass. URL:[Link]
-
The Royal Society of Chemistry. "Quinoline-Derived Two-Photon Sensitive Quadrupolar Probes". Organic & Biomolecular Chemistry. URL:[Link]
-
MDPI. "Recent Advances in Metal-Free Quinoline Synthesis". Molecules. URL: [Link]
-
Wikipedia. "Doebner–Miller reaction". Wikimedia Foundation. URL:[Link]
- Google Patents. "WO2024022487A1 - Aminoheteroaryl kinase inhibitors". World Intellectual Property Organization.
Sources
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Quinolines
Welcome to the technical support center for the Buchwald-Hartwig amination of quinoline scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often sensitive C-N cross-coupling reaction. As Senior Application Scientists, we have compiled this resource to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.
The quinoline moiety is a privileged scaffold in medicinal chemistry, but its successful functionalization via Buchwald-Hartwig amination is frequently challenging. The endocyclic nitrogen can act as a competing ligand, deactivating the palladium catalyst, while the electronic and steric properties of the quinoline ring demand careful optimization of reaction parameters.[1] This guide addresses the most common issues in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Foundational Issues & General Troubleshooting
Q1: My reaction has stalled completely with no product formation. What are the first things I should check?
When a reaction fails to initiate, the issue often lies with the fundamental components of the catalytic system. The primary suspect is the inactivation or inefficient generation of the active Pd(0) catalyst.[2][3]
Answer & Actionable Advice:
-
Verify Catalyst Activity: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a more advanced, air-stable palladacycle precatalyst (e.g., G3-XPhos, G4-tBuXPhos).[2][3]
-
Precatalysts are Recommended: Modern palladacycle precatalysts are often more reliable as they form the active LPd(0) catalyst cleanly upon exposure to a base, avoiding complex reduction pathways.[2][4] If using Pd(OAc)₂, its reduction to Pd(0) can be inconsistent.
-
Reagent Quality: Ensure your palladium source and phosphine ligands have not degraded. Organometallic reagents can be sensitive to air and moisture.[4] Using fresh reagents from a reputable supplier is critical.
-
-
Ensure an Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Ingress of air can oxidize the catalyst, rendering it inactive.
-
Degas Your Solvent: Thoroughly degas the reaction solvent (e.g., toluene, dioxane) by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Conditions: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use oven-dried glassware and anhydrous, degassed reagents.[5]
-
-
Check Reagent Purity: Ensure the quinoline starting material and amine are pure and dry. Water can interfere with the base and the catalytic cycle. Certain functional groups, like azo compounds, can poison the catalyst.[5]
Q2: The reaction is sluggish, with low conversion even after an extended time. How can I drive it to completion?
Low conversion points to a slow catalytic turnover. This can be addressed by modifying the reaction's kinetic parameters or the catalyst's efficiency.
Answer & Actionable Advice:
-
Increase Temperature: Most Buchwald-Hartwig reactions are run at elevated temperatures, typically between 80-110 °C.[2] Increasing the temperature will accelerate all steps of the catalytic cycle, from oxidative addition to reductive elimination. However, be mindful of substrate and reagent stability at higher temperatures.
-
Optimize Catalyst Loading: While typical loadings are 1-2 mol%, challenging substrates may require higher catalyst loadings (up to 5 mol%) to achieve a reasonable reaction rate.[2][5]
-
Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For sluggish reactions, switching to a more electron-rich and bulky phosphine ligand can significantly accelerate the rate-limiting reductive elimination step. Ligands like those developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos) are designed to promote efficient coupling for various substrate classes.[3][6][7]
Q3: I'm observing significant hydrodehalogenation of my haloquinoline. What causes this side reaction and how can I minimize it?
Hydrodehalogenation, where the halide on the quinoline is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination. It often arises from a β-hydride elimination pathway.[7]
Answer & Actionable Advice:
-
Mechanism of Side Reaction: This side reaction can occur from the arylpalladium amide intermediate. If the amide has a β-hydrogen, it can be eliminated to form an imine and a palladium hydride species, which then reductively eliminates to give the dehalogenated arene.
-
Choice of Ligand: Bulky, electron-rich ligands are crucial. These ligands create a sterically crowded environment around the palladium center, which favors the desired C-N reductive elimination over the undesired β-hydride elimination pathway.[7]
-
Base Selection: The choice of base can influence this side reaction. In some cases, switching from a strong alkoxide base (like NaOtBu) to a weaker inorganic base (like K₃PO₄ or Cs₂CO₃) can mitigate this issue, although this may require a higher reaction temperature.[5]
Part 2: Challenges Specific to Quinolines
Q4: The nitrogen atom in my quinoline ring seems to be inhibiting the reaction. How can I overcome this?
The lone pair on the quinoline's endocyclic nitrogen can coordinate to the palladium center, effectively acting as a competitive inhibitor to the desired phosphine ligand or amine coupling partner. This is a well-known challenge with nitrogen-containing heterocycles.
Answer & Actionable Advice:
-
Use Bulky Ligands: Sterically hindered biaryl monophosphine ligands (e.g., XPhos, SPhos, JohnPhos) are essential.[1] Their large steric footprint physically blocks the quinoline nitrogen from coordinating to the palladium atom, leaving the catalytic site available for the desired reaction cycle.
-
Consider Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (from 1.1:1 to 2:1) can sometimes help outcompete the quinoline for coordination sites on the palladium.
-
Substrate Modification: While not always feasible, if the quinoline nitrogen is protonated or quaternized, its ability to coordinate to the catalyst is eliminated. This is generally not a practical solution but highlights the principle at play.
Q5: My reaction involves a 2-chloroquinoline, and it's not working well. Are there special considerations for different haloquinolines?
Yes, the nature and position of the halide are critical. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2] However, for Buchwald-Hartwig, aryl bromides are often considered optimal as iodides can sometimes form inhibitory bridged palladium dimers.[2][5]
Answer & Actionable Advice:
-
For Aryl Chlorides (e.g., 2-chloroquinoline): These are the least reactive halides due to the strong C-Cl bond.[4][8]
-
High-Activity Catalysts Needed: Success requires the use of highly active, electron-rich, and sterically demanding ligands like tBuXPhos, BrettPhos, or specific N-heterocyclic carbene (NHC) ligands that can facilitate the difficult oxidative addition step.[3][9][10]
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (≥100 °C) to proceed at a reasonable rate.
-
-
For Aryl Bromides (e.g., 5-bromoquinoline): These are generally excellent substrates and are often the best starting point for optimization.[2] Most modern ligand systems (XPhos, RuPhos, etc.) are well-suited for aryl bromides.[1]
-
Electronic Effects: The position of the halide matters. A halide at the 2- or 4-position is activated by the electron-withdrawing effect of the quinoline nitrogen, making oxidative addition easier compared to a halide at the 5-, 6-, 7-, or 8-position.
Part 3: Component Optimization Tables
Q6: How do I systematically choose the right ligand and base combination?
The interplay between the ligand, base, and substrate is complex. A systematic screening approach is often the most effective strategy. The following tables provide a starting point for your optimization.
Table 1: Ligand & Base Selection Guide for Different Amines
| Amine Nucleophile | Recommended Ligands | Recommended Bases | Notes |
|---|---|---|---|
| Primary Aliphatic Amines | BrettPhos, XPhos | NaOtBu, LHMDS | BrettPhos can offer good selectivity for primary over secondary amines.[3] |
| Secondary Aliphatic Amines | RuPhos, SPhos | NaOtBu, K₃PO₄ | RuPhos was specifically developed for coupling secondary amines.[3][5] |
| Aryl Amines (Anilines) | XPhos, XantPhos, JohnPhos | Cs₂CO₃, K₃PO₄ | Generally robust coupling partners, often tolerant of weaker bases.[1][3] |
| NH-Heterocycles (e.g., Indoles, Carbazoles) | DavePhos, XantPhos | K₃PO₄, Cs₂CO₃ | These nucleophiles are less basic and often require careful optimization.[3][5] |
| Amides & Lactams | tBuBrettPhos | K₂CO₃, K₃PO₄ | Amides are poor nucleophiles and require highly active, specialized ligands.[3][5] |
Table 2: Comparison of Common Bases
| Base | pKaH (approx.) | Advantages | Disadvantages |
|---|---|---|---|
| NaOtBu / KOtBu | 19 | Permits high reaction rates and low catalyst loadings.[5] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[5] |
| LHMDS | 26 | Useful for substrates with acidic protons (e.g., alcohols, free -NH). | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[5] |
| Cs₂CO₃ | 10 | Excellent functional group tolerance. Good solubility in many solvents.[2] | More expensive. Can be difficult to stir on a large scale.[5] |
| K₃PO₄ / K₂CO₃ | 12.3 / 10.3 | Excellent functional group tolerance; cost-effective.[2] | Often requires higher catalyst loadings and longer reaction times or higher temperatures.[5] |
Note on Inorganic Bases: The particle size and surface area of solid inorganic bases like K₃PO₄ can significantly impact reaction rates. Grinding the base before use or adding an agent like Celite can prevent clumping and improve performance.[2]
Q7: How critical is the choice of solvent?
Solvent choice is very important as it affects solubility, reaction temperature, and catalyst stability.
Table 3: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Boiling Point (°C) | Common Use Cases & Notes |
|---|---|---|
| Toluene | 111 | Excellent all-around solvent. Often the top choice for a wide range of substrates.[2][5] |
| 1,4-Dioxane | 101 | Good alternative to toluene. Its coordinating ability can sometimes be beneficial. |
| Tetrahydrofuran (THF) | 66 | Useful for reactions that require milder temperatures.[3] |
| tert-Butanol (t-BuOH) | 82 | Often used, sometimes in combination with other solvents. |
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and highly coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[2]
Visualizations & Diagrams
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding this cycle is key to rational troubleshooting.[2][7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Flowchart for Low Yield
When faced with a low-yielding reaction, a logical, step-by-step approach to optimization is crucial. Use this flowchart to guide your experimental decisions.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Preventing hydrodehalogenation of 6-Bromo-8-fluoro-2-methylquinoline
Technical Support Center: 6-Bromo-8-fluoro-2-methylquinoline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-8-fluoro-2-methylquinoline. This resource is designed to provide in-depth, practical solutions to a common and critical challenge encountered during the functionalization of this versatile building block: the undesired side reaction of hydrodehalogenation.
Our approach is rooted in mechanistic understanding and field-proven experience to ensure your experimental success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may face in the lab.
Part 1: Troubleshooting Guide - High Hydrodehalogenation Byproduct Formation
This section addresses the common issue of observing a significant amount of the des-bromo byproduct (8-fluoro-2-methylquinoline) in your reaction mixture, which lowers the yield of your desired product and complicates purification.[1]
Scenario 1: My Suzuki-Miyaura coupling is yielding more des-bromo byproduct than the coupled product.
This is a frequent issue, especially with electron-rich or heteroaromatic halides.[1][2] The primary cause is often a palladium-hydride (Pd-H) species outcompeting the boronic acid for reaction with your palladium-complexed starting material.[2][3]
Troubleshooting Workflow:
-
Evaluate Your Base and Solvent System:
-
Assess Your Ligand Choice:
-
The Problem: The phosphine ligand's electronic and steric properties are critical.[5] Some ligands may not sufficiently promote the desired reductive elimination of the coupled product over the hydrodehalogenation pathway.
-
The Solution:
-
-
Check for Water Content:
-
The Problem: Even trace amounts of water can serve as a proton source, contributing to hydrodehalogenation, especially when using certain phosphine ligands.[2][7]
-
The Solution: Use anhydrous, degassed solvents. While some Suzuki reactions benefit from a small amount of water to facilitate the transmetalation step, excessive water can be detrimental.[2]
-
Scenario 2: I'm observing significant hydrodehalogenation in my Buchwald-Hartwig amination.
Similar to Suzuki couplings, the formation of a Pd-H intermediate is the likely culprit. The source of the hydride can be the amine coupling partner, the base, or the solvent.
Troubleshooting Workflow:
-
Base and Solvent Selection:
-
The Problem: Strong bases can react with the amine or solvent to generate hydrides.
-
The Solution: Use a non-nucleophilic, moderately strong base like NaOt-Bu or K₃PO₄. Pair this with an aprotic solvent such as toluene or dioxane.
-
-
Ligand Optimization:
-
The Problem: The ligand must facilitate the C-N reductive elimination at a rate faster than the competing hydrodehalogenation.
-
The Solution: Sterically hindered biaryl phosphine ligands, such as XPhos or BrettPhos, are often highly effective in promoting the desired amination.[8]
-
-
Reaction Temperature:
-
The Problem: Higher temperatures can sometimes increase the rate of catalyst decomposition and side reactions.[1]
-
The Solution: Attempt the reaction at the lowest effective temperature. A well-chosen, highly active catalyst system may allow for lower reaction temperatures.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the prevention of hydrodehalogenation.
Q1: What is hydrodehalogenation and why is it a problem?
Hydrodehalogenation is a side reaction in which the bromine atom on your 6-Bromo-8-fluoro-2-methylquinoline is replaced by a hydrogen atom.[1] This leads to the formation of a reduced, non-coupled byproduct, which lowers the yield of your desired compound and can be difficult to separate during purification.[1]
Q2: What is the primary mechanism of hydrodehalogenation in palladium-catalyzed cross-coupling reactions?
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, including the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water.[2][3] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to form the undesired des-bromo product.[3]
Q3: How does the choice of phosphine ligand affect hydrodehalogenation?
Phosphine ligands are crucial as they modulate the electronic and steric properties of the palladium catalyst.[5]
-
Steric Bulk: Bulky ligands, like those developed by Buchwald (e.g., XPhos, SPhos), promote the desired reductive elimination step to form the C-C or C-N bond, which outcompetes the hydrodehalogenation pathway.[6]
-
Electron-Donating Ability: Electron-rich ligands can increase the rate of oxidative addition, the first step in the catalytic cycle, which can sometimes help to favor the desired reaction pathway.
Q4: Are there any general guidelines for selecting reaction conditions to minimize hydrodehalogenation?
Yes, here is a summary table of recommended starting points:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pre-catalysts (e.g., XPhos-Pd-G3) | Ensures a 1:1 palladium-to-ligand ratio and readily forms the active Pd(0) species.[6] |
| Ligand | Bulky biaryl phosphines (XPhos, SPhos) | Promotes the desired reductive elimination and can overcome steric hindrance.[9] |
| Base | K₃PO₄, Cs₂CO₃ | Weaker inorganic bases that are less likely to be a hydride source.[4] |
| Solvent | Anhydrous, degassed aprotic solvents (Toluene, Dioxane, THF) | Avoids alcohols which can be a source of hydrides.[2] |
| Temperature | Lowest effective temperature | Minimizes side reactions and catalyst decomposition.[1] |
Q5: My reaction is sluggish, and I'm still seeing hydrodehalogenation. What should I do?
A sluggish reaction can allow more time for side reactions to occur.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes accelerate the desired reaction.
-
Use a More Active Pre-catalyst: Some pre-catalysts are designed for higher activity and may be beneficial for challenging substrates.
-
Re-evaluate Ligand Choice: A different class of bulky ligand might be more effective for your specific substrate combination.
Part 3: Experimental Protocols and Visualizations
Generalized Protocol for a Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol provides a robust starting point for coupling a boronic acid with 6-Bromo-8-fluoro-2-methylquinoline.
-
Reagent Preparation: In a glovebox, add 6-Bromo-8-fluoro-2-methylquinoline (1.0 eq), the boronic acid (1.3 eq), and K₃PO₄ (2.5 eq) to an oven-dried reaction vial.
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 eq, 2 mol%).
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the pre-catalyst to the reaction vial. Add anhydrous, degassed 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Heating and Monitoring: Seal the vial and place it in a pre-heated reaction block at 80-100 °C. Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Visualizing the Competing Pathways
The following diagram illustrates the catalytic cycle for a generic cross-coupling reaction and highlights where the desired pathway diverges from the undesired hydrodehalogenation.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Decision Workflow for Troubleshooting
This flowchart provides a logical sequence for addressing hydrodehalogenation issues.
Caption: A decision-making workflow for minimizing hydrodehalogenation.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass Laboratories Inc. Available at: [Link]
-
Powers, I., & Uy, G. L. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 83(15), 7851–7862. Available at: [Link]
-
Ghosh, B., & Maleczka, R. E., Jr. (2012). Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 1, 359-382. Available at: [Link]
-
Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Nishikawa, K., et al. (2022). Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. Organometallics, 41(4), 435-442. Available at: [Link]
-
Jaseer, E. A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6218-6224. Available at: [Link]
-
Sharma, S., & Hu, L. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3095-3107. Available at: [Link]
-
Daugulis, O., et al. (2015). Activation of diverse carbon–heteroatom and carbon–carbon bonds via palladium(II)-catalyzed β-X elimination. Nature communications, 6, 6526. Available at: [Link]
-
Fischer, T., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 11(13), 4448-4454. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ma, X., et al. (2018). New insights into the effect of base on the dechlorination of DDT in isopropanol-water over Pd/C catalyst under mild conditions. Chemical Engineering Journal, 341, 65-73. Available at: [Link]
-
Isam, E. A., et al. (2021). Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. The Journal of Organic Chemistry, 86(23), 16405-16414. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]
-
Garr, K. M., et al. (2021). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). ACS Catalysis, 11(13), 8035-8043. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4286. Available at: [Link]
-
Widenhoefer, R. A., & Stengone, C. N. (2009). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. The Journal of organic chemistry, 74(2), 754–760. Available at: [Link]
-
Sytnik, K., et al. (2021). Buchwald–Hartwig Aminations of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. Available at: [Link]
-
Marchese, A., et al. (2021). Reversible C–C Bond Formation Using Palladium Catalysis. Accounts of Chemical Research, 54(10), 2379-2390. Available at: [Link]
-
Illinois Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Illinois Chemistry. Available at: [Link]
-
Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Chemical Communications, 52(15), 3054-3069. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]
-
Zhang, X., & Fan, X. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Ghosh, I., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(15), 6215-6220. Available at: [Link]
-
Al-dujaili, A. H., & Al-Janabi, A. S. (2021). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Egyptian Journal of Chemistry, 64(8), 4323-4328. Available at: [Link]
-
Wang, W., et al. (2019). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Sharma, S., et al. (2024). Buchwald–Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. OAK Open Access Archive - Novartis. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(4), 720-725. Available at: [Link]
-
Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119-2183. Available at: [Link]
-
Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Pharmaceutical Research International, 35(7), 54-61. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic strategies towards phosphine ligands suitable for further.... ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF PAR. Available at: [Link]
-
Shi, Z., et al. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research, 57(8), 1057-1072. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cfmot.de [cfmot.de]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Catalyst and ligand selection for cross-coupling of 6-Bromo-8-fluoro-2-methylquinoline
Welcome to the advanced technical support and troubleshooting guide for the cross-coupling of 6-Bromo-8-fluoro-2-methylquinoline . This substrate is a highly valuable, strategically functionalized heterocyclic building block used extensively in medicinal chemistry and drug discovery[1].
As a Senior Application Scientist, I have designed this guide to address the unique stereoelectronic challenges of this molecule. The 8-fluoro substituent lowers the LUMO of the quinoline core, accelerating oxidative addition at the C(6)–Br bond but increasing the electrophilicity of the resulting Pd(II) intermediate. Simultaneously, the 2-methyl group provides critical steric shielding against catalyst poisoning but introduces acidic benzylic protons that dictate base selection[2].
Reaction Pathway & Chemoselectivity Logic
Understanding the causality behind catalyst failure is the first step in optimization. The diagram below illustrates the delicate balance between the productive catalytic cycle and the off-cycle degradation pathways specific to this substrate.
Catalytic cycle and competing off-cycle degradation pathways for 6-Bromo-8-fluoro-2-methylquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling stalls at 30–40% conversion. Is the quinoline nitrogen poisoning my palladium catalyst? Answer: Yes, nitrogen-containing heterocycles are notorious for acting as competing L-type ligands, binding to the Pd(0) or Pd(II) intermediates and pulling them off-cycle[3]. While the 2-methyl group provides moderate steric shielding to the nitrogen, unhindered traditional ligands (like PPh3 or dppf) are often insufficient to prevent this coordination. Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos ) or use an NHC precatalyst like PEPPSI-IPr [4]. The massive steric bulk of these ligands creates a tight coordination sphere that physically excludes the quinoline nitrogen from binding to the palladium center, keeping the metal in the productive catalytic cycle.
Q2: I am observing significant amounts of a des-bromo byproduct (8-fluoro-2-methylquinoline). How do I prevent hydrodehalogenation? Answer: Hydrodehalogenation (protodehalogenation) occurs when the highly electrophilic Pd(II)-aryl intermediate reacts with water, protic solvents, or undergoes β-hydride elimination before transmetalation can occur. The 8-fluoro substituent exacerbates this by withdrawing electron density from the quinoline core. Solution: You must accelerate the transmetalation step so it outpaces reduction. For Suzuki couplings, increase the equivalents of the boronic acid (from 1.2 to 1.5–2.0 equiv) and ensure the base is fully soluble (e.g., using a 4:1 Dioxane/H2O mixture)[5]. For Buchwald-Hartwig aminations, ensure strictly anhydrous conditions and utilize a rapidly activating Pd G3 or G4 precatalyst [4].
Q3: Can the 8-fluoro group undergo unintended C–F bond activation during cross-coupling? Answer: While the C–F bond has a high bond dissociation energy, highly electron-rich Pd(0) species can insert into C–F bonds, especially when activated by the adjacent electron-withdrawing nature of the heterocycle. However, the C(6)–Br bond is significantly more reactive and has a much lower activation barrier[1]. Solution: C–F activation is a high-temperature phenomenon. Keep the reaction temperature strictly below 100 °C. If C–F cleavage is observed, lower the temperature to 70–80 °C and rely on the high intrinsic reactivity of the C–Br bond.
Q4: Which base is optimal for the Buchwald-Hartwig amination of this specific substrate? Answer: Base selection dictates both reaction rate and chemoselectivity. Strong bases like NaOtBu permit the highest reaction rates but will rapidly deprotonate the weakly acidic 2-methyl group (benzylic protons), leading to off-target dimerization, tarring, or nucleophilic attack[2]. Solution: Use a milder, weaker base such as Cs2CO3 or K3PO4 [2]. While this may require slightly longer reaction times, it preserves the integrity of the 2-methyl group and prevents base-catalyzed degradation.
Diagnostic Troubleshooting Workflow
Use the following self-validating workflow to diagnose and resolve low-yielding reactions based on LC-MS analysis of your crude mixture.
Diagnostic LC-MS workflow for troubleshooting cross-coupling failures.
Quantitative Data: Catalyst & Ligand Selection Matrix
The following table summarizes the optimized, field-proven conditions for coupling 6-Bromo-8-fluoro-2-methylquinoline with various nucleophiles.
| Reaction Type | Target Nucleophile | Recommended Precatalyst | Optimal Ligand | Preferred Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acids | XPhos Pd G3 | XPhos | K3PO4 | 1,4-Dioxane / H2O (4:1) | 80–90 |
| Suzuki-Miyaura | Alkylboronic Acids | SPhos Pd G3 | SPhos | Cs2CO3 | Toluene / H2O (10:1) | 90–100 |
| Buchwald-Hartwig | Primary Amines | tBuBrettPhos Pd G3 | tBuBrettPhos | Cs2CO3 | Toluene (Anhydrous) | 80–90 |
| Buchwald-Hartwig | Secondary Amines | RuPhos Pd G4 | RuPhos | Cs2CO3 | 1,4-Dioxane (Anhydrous) | 90–100 |
Note: Pd G3/G4 precatalysts are highly recommended over traditional Pd(OAc)2/ligand mixtures as they ensure a 1:1 Ligand-to-Palladium ratio and rapidly generate the active Pd(0) species without requiring an external reducing agent[4].
Validated Experimental Methodologies
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Achieve high-yield C–C bond formation while suppressing protodehalogenation.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-8-fluoro-2-methylquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and finely ground K3PO4 (2.0 mmol, 2.0 equiv).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to establish a strictly inert atmosphere.
-
Solvent Addition: Via syringe, add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H2O. (Critical Step: Both solvents must be rigorously sparged with Argon for 30 minutes prior to addition to prevent catalyst oxidation).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4–6 hours. The biphasic nature requires high sheer to facilitate mass transfer[5].
-
Monitoring & Workup: Monitor via LC-MS. Upon complete consumption of the starting mass (m/z ~240/242), cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol 2: Base-Sensitive Buchwald-Hartwig Amination
Objective: Achieve C–N bond formation without deprotonating the sensitive 2-methyl group.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with 6-Bromo-8-fluoro-2-methylquinoline (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), RuPhos Pd G4 (0.02 mmol, 2 mol%), and anhydrous Cs2CO3 (2.0 mmol, 2.0 equiv)[2].
-
Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap and remove it from the glovebox.
-
Reaction Execution: Heat the vial in an aluminum heating block at 90 °C for 12 hours. Do not exceed 100 °C to prevent C–F bond activation[1].
-
Monitoring & Workup: After cooling, filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Elute with EtOAc (15 mL). Concentrate the filtrate and purify via flash column chromatography.
References
- ResolveMass Laboratories Inc.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery Benchchem URL
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines Benchchem URL
- Cross-Coupling Reaction Manual: Desk Reference Sigma-Aldrich URL
- Buchwald-Hartwig Amination Chemistry LibreTexts URL
Sources
Technical Support Center: Palladium Catalyst Removal from 6-Bromo-8-fluoro-2-methylquinoline
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with purifying 6-Bromo-8-fluoro-2-methylquinoline , a highly specialized heterocyclic intermediate used in medicinal chemistry[1]. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are standard for functionalizing such molecules, but they leave behind toxic palladium (Pd) residues that must be reduced to strict pharmaceutical limits (< 10 ppm)[2].
Mechanistic Causality: Why is Palladium Stubborn Here?
To effectively remove Pd, we must first understand the chemical causality of why it remains trapped in your product. Standard aqueous workups (e.g., brine or water washes) fail because the hydration energy of the Pd ions is vastly overpowered by the binding affinity of the product itself[3].
-
Nitrogen Chelation: The quinoline nitrogen is an excellent σ-donor, forming highly stable, thermodynamically favored complexes with Pd(II) species[4].
-
Oxidative Addition Risks: The bromine atom at the 6-position is highly susceptible to oxidative addition by active Pd(0) species. If the catalyst is not fully quenched, stable Ar–Pd–Br intermediates will persist in the organic phase.
-
The Solution: Successful purification requires introducing a scavenger with a binding constant ( Keq ) significantly higher than that of the quinoline ring, forcing the metal to migrate from the product to the scavenger matrix[3].
Quantitative Scavenger Selection Data
The following table summarizes the operational parameters and expected efficiencies of industry-standard scavengers when applied to nitrogen-containing heterocycles[5],[2],[4].
| Scavenger Type | Mechanism | Optimal Temp | Typical Loading | Expected Pd Reduction | Best Application |
| SiliaMetS® Thiol | Chemisorption | 40–60 °C | 4–8 equiv | > 95% | High Pd burden, strong N-chelation |
| PIX (Potassium Isopropyl Xanthate) | Precipitation / Extraction | 25 °C | 2–5 equiv | > 98% | Ultra-low trace removal (< 1 ppm) |
| Activated Carbon (Darco KB-B) | Physisorption | 25–45 °C | 10–50% w/w | 70–85% | Moderate Pd levels, cost-sensitive steps |
| SiliaMetS® DMT | Chemisorption | 25–40 °C | 4–8 equiv | > 95% | Electron-rich heterocycles |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Chemisorption using SiliaMetS® Thiol (For High Pd Burden > 500 ppm)
This protocol utilizes thiol-functionalized silica to outcompete the quinoline nitrogen for palladium coordination[4].
-
Dissolution (Validation Step): Dissolve the crude 6-Bromo-8-fluoro-2-methylquinoline in a non-coordinating solvent (e.g., Toluene or THF) at 10–20 volumes. Self-Validation: Ensure the solution is completely homogeneous. Any suspended product solids will physically trap Pd and skew the scavenging kinetics[3].
-
Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS® Thiol relative to the total initial palladium catalyst loading used in the upstream reaction[4].
-
Thermal Agitation: Stir vigorously at 40 °C to 60 °C for 12–18 hours. Causality: Heat provides the activation energy required to break the strong Quinoline–Pd coordination bond, allowing the thiol groups to capture the free metal[3].
-
Filtration: Filter the suspension through a tightly packed pad of Celite®. Wash the filter cake with 2 volumes of the reaction solvent to ensure complete product recovery.
-
Analytical Verification: Concentrate the filtrate. The solution should show a visible reduction in color (from dark brown/red to pale yellow). Analyze a representative sample via ICP-MS to confirm Pd levels.
Protocol B: Physisorption using Activated Carbon (For Moderate Burden < 500 ppm)
Activated carbon is a cost-effective method for intermediate Pd levels, though it requires careful optimization to prevent product loss[2].
-
Preparation: Dissolve the crude product in dichloromethane (DCM) or THF at a concentration of 10–50 mg/mL[6].
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B) at 0.1 to 0.5 times the weight of the crude product[2].
-
Incubation: Stir the suspension at 35 °C for 2–4 hours.
-
Filtration: Filter the mixture through a 0.45 µm PTFE membrane or a double-pad of Celite® to prevent carbon fines from bleeding into the final product. Wash with fresh solvent and concentrate[6].
Logical Workflow Visualization
Logical workflow for troubleshooting and optimizing palladium removal strategies.
Troubleshooting Guides & FAQs
Q: My palladium level is still > 100 ppm after treating with SiliaMetS® Thiol. What is the mechanistic cause and how do I fix it? A: The Pd is likely locked in an exceptionally stable Pd(II) complex with the quinoline nitrogen. Solution: Introduce a mild acid (e.g., 0.1–0.5 equivalents of acetic acid) during the scavenging step. The acid protonates the quinoline nitrogen, weakening its coordination to the palladium and shifting the equilibrium to favor the thiol scavenger[4].
Q: I am experiencing significant product loss (yield < 70%) when using activated carbon. Why? A: Activated carbon relies on non-specific physisorption. Halogenated aromatic systems like 6-Bromo-8-fluoro-2-methylquinoline have a high affinity for carbon surfaces due to strong π-π stacking and hydrophobic interactions[4]. Solution: Switch to a chemisorption method (like SiliaMetS® Thiol or PIX) which specifically targets the transition metal, or pre-saturate the carbon with a competitive solvent like toluene to minimize product binding.
Q: Can I use Potassium Isopropyl Xanthate (PIX) for this specific quinoline derivative? A: Yes. PIX is an ultra-efficient scavenger capable of reducing Pd to < 1 ppm[5]. However, PIX forms insoluble Pd-xanthate complexes. You must ensure your 6-Bromo-8-fluoro-2-methylquinoline remains highly soluble in the chosen solvent (e.g., EtOAc or 2-MeTHF) so the precipitated Pd-complex can be filtered off cleanly without co-precipitating your product.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography conditions for purifying bromo-fluoro-quinolines
Welcome to the technical support center for the purification of bromo-fluoro-quinoline derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in research and development labs. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.
Part 1: Foundational Concepts & Method Development
This section addresses the initial questions researchers face when developing a purification strategy for halogenated quinolines.
Q1: What are the key chemical properties of bromo-fluoro-quinolines that I need to consider for column chromatography?
Answer: The chromatographic behavior of bromo-fluoro-quinolines is governed by a combination of factors:
-
Basicity: The nitrogen atom in the quinoline ring is basic (pKa of quinoline is ~4.9), making it susceptible to strong interactions with the stationary phase.[1]
-
Polarity: The presence of electronegative fluorine and bromine atoms, along with the polar C-N bonds, gives the molecule a significant dipole moment. The overall polarity, however, is highly dependent on the specific substitution pattern.
-
Aromaticity: The flat, aromatic ring system can participate in π-π interactions, which can be exploited with specific stationary phases (e.g., phenyl-functionalized silica).
The most critical challenge is the interaction between the basic nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, or even degradation of the target compound on the column.[2][3]
Q2: How do I choose the right stationary phase? Silica or Alumina?
Answer: The choice of stationary phase is critical for success.
-
Silica Gel (SiO₂): This is the most common and first-choice stationary phase due to its versatility and cost-effectiveness. However, its surface is acidic. For bromo-fluoro-quinolines, it is often necessary to deactivate the silica to prevent the issues mentioned above. This is done by adding a small amount of a basic modifier, like triethylamine (NEt₃ or TEA), to the eluent.[2]
-
Alumina (Al₂O₃): Alumina is available in three grades: acidic, neutral, and basic. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds like quinolines, as it minimizes the risk of acid-catalyzed degradation.[2]
Recommendation: Start with silica gel, as it generally provides better resolving power. However, be prepared to either add a basic modifier to your mobile phase or switch to neutral alumina if you observe significant tailing or product loss.
Q3: Where do I begin with selecting a mobile phase (eluent)?
Answer: The process should always start with Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive way to screen multiple solvent systems to find the optimal conditions for separation.
The goal is to find a solvent system that gives your target compound an Rƒ value of approximately 0.2-0.4 . This generally translates well to column chromatography, ensuring the compound doesn't elute too quickly (poor separation) or too slowly (band broadening).
A typical starting point is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent Class | Examples | Purpose |
| Non-Polar | Hexanes, Petroleum Ether, Heptane | To decrease the eluting power of the mobile phase. |
| Moderately Polar | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | To increase the eluting power and solubilize the compound. |
| Polar | Methanol (MeOH), Ethanol (EtOH) | Used in small amounts to significantly increase polarity for highly retained compounds. |
Step-by-Step Protocol: TLC for Solvent System Screening
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system. Good starting systems include Hexane:EtOAc mixtures (e.g., 9:1, 4:1, 1:1).
-
Visualize: View the dried plate under a UV lamp (254 nm is typical for aromatic compounds).
-
Analyze:
-
If Rƒ is too low (near the baseline): Increase the polarity of the eluent (e.g., move from 9:1 to 4:1 Hexane:EtOAc).
-
If Rƒ is too high (near the solvent front): Decrease the polarity of the eluent (e.g., move from 4:1 to 9:1 Hexane:EtOAc).
-
If spots are streaking: Add 0.5-1% triethylamine to the pre-mixed solvent system and re-run the TLC.[2] This often resolves tailing caused by the basic nitrogen.
-
Part 2: Practical Guides & Protocols
This section provides detailed workflows for the most common procedures.
Workflow: Column Chromatography Method Development
Caption: General workflow for purifying bromo-fluoro-quinolines.
Protocol 1: Slurry Packing a Silica Gel Column
This method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight.
-
Prepare Slurry: In a beaker, add the calculated amount of silica gel. Add your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc) until you form a free-flowing, milk-like slurry.
-
Pack the Column:
-
Ensure the column is perfectly vertical.
-
Add a small amount of the eluent to the column.
-
Pour the silica slurry into the column in one continuous motion.
-
Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Continuously tap the side of the column to ensure even packing.
-
-
Equilibrate: Once the bed is packed and stable, wash the column with 2-3 column volumes of your starting eluent. This ensures the entire stationary phase is conditioned before you load your sample.
Protocol 2: Sample Loading and Elution
-
Dissolve Sample: Dissolve your crude product in the minimum amount of a strong solvent (like DCM or EtOAc).
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel to your dissolved sample. Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto silica. This method often results in sharper bands and better separation.
-
Apply to Column: Carefully add the dry-loaded silica to the top of the packed column bed.
-
Begin Elution: Gently add your starting eluent. Use a constant, moderate flow rate.
-
Gradient Elution (if needed): If your TLC showed that impurities are far apart from your product, you can gradually increase the polarity of the mobile phase (e.g., from 9:1 to 4:1 Hexane:EtOAc) to speed up the elution of more polar compounds.
-
Collect & Analyze: Collect fractions in test tubes and analyze them using TLC to identify which ones contain your pure product.
Part 3: Troubleshooting Guide
This section addresses common problems in a Q&A format.
Q4: My compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?
Answer: This is a classic sign of strong, undesirable interactions between your basic quinoline and the acidic silanol groups on the silica. The compound "sticks" and then slowly bleeds down the column, causing tailing.
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount (0.1% to 1.0% v/v) of triethylamine (TEA) or ammonia to your mobile phase.[2][4] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your quinoline derivative to pass through without tailing.
Q5: I'm not getting good separation between my product and an impurity (Rƒ values are too close). What can I do?
Answer: This is a selectivity problem. Your current solvent system interacts with the product and impurity in a very similar way.
Solutions (in order of ease):
-
Try a Different Solvent System: Change the composition of the mobile phase. For example, if you are using Hexane/EtOAc, try a system with Dichloromethane/Methanol. The different solvent properties can alter the interactions and improve selectivity.
-
Use a Shallow Gradient: Instead of a large step-change in polarity, use a slow, shallow gradient. This can often resolve closely eluting compounds.
-
Change the Stationary Phase: If solvent changes don't work, the issue may require a different stationary phase. Switching from silica to neutral alumina, or to a cyanopropyl-bonded phase, can offer different selectivity due to different interaction mechanisms.[3]
Q6: My product seems to have disappeared. I loaded 500mg onto the column but only recovered 100mg. Where did it go?
Answer: This indicates either irreversible binding to the column or decomposition on the stationary phase.
Solutions:
-
Deactivate the Silica: This is the most likely cause. The acidic silica can either bind your basic compound so strongly that it won't elute, or it can catalyze a degradation reaction.[2][5] Re-run the column after deactivating the silica by adding 1-2% TEA to the eluent during slurry packing and in the mobile phase.
-
Switch to a Milder Stationary Phase: Use neutral or basic alumina, which is less likely to cause decomposition of acid-sensitive compounds.[2]
-
Minimize Contact Time: Run the chromatography as quickly as possible ("flash" chromatography) to reduce the time your compound spends in contact with the stationary phase.
Troubleshooting Decision Tree
Caption: A decision tree for common column chromatography issues.
References
-
MDPI: Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. [Link]
-
PMC (PubMed Central): HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
Horizon IRD: Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. [Link]
-
Organic Syntheses: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
ResearchGate: Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. [Link]
-
ResearchGate: Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. [Link]
-
PubMed: Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. [Link]
-
ACS Publications: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
R Discovery: Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union. [Link]
-
AKJournals: Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl Stationary Phases. [Link]
-
ResearchGate: SPE extraction and TLC Identification of Tetracycline and Fluoroquinolone in Surface Water. [Link]
-
ResearchGate: TLC Separation of Fluoroquinolones: Searching for Better Selectivity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 6-Bromoquinoline vs. 8-Bromoquinoline in Synthetic Workflows
As a Senior Application Scientist, selecting the correct regiochemical precursor is paramount when designing synthetic routes for pharmaceutical scaffolds or functional materials. The quinoline ring presents a unique electronic and steric topology that drastically alters the reactivity of its carbon-halogen bonds depending on their position.
This guide provides an objective, data-driven comparison of the reactivity profiles of 6-bromoquinoline and 8-bromoquinoline , focusing on cross-coupling efficiencies, metal-halogen exchange dynamics, and the mechanistic causality behind their divergent behaviors.
Structural Dichotomy: Electronics, Sterics, and the Peri-Effect
The fundamental difference in reactivity between the 6-position and the 8-position of the quinoline scaffold stems from their spatial relationship to the heteroaromatic nitrogen[1].
-
6-Bromoquinoline (The "Standard" Aryl Halide): Located on the carbocyclic ring, the 6-position is electronically "neutral" compared to the pyridine-fused side and is sterically unhindered. Its reactivity closely mirrors that of a standard electron-deficient bromobenzene, making it a highly reliable partner in transition-metal-catalyzed cross-couplings[1].
-
8-Bromoquinoline (The Peri-Effect): The 8-position is heavily influenced by the adjacent nitrogen atom and its lone pair—a phenomenon known as the "peri-effect." This proximity creates a dual-edged sword: it can provide chelation assistance to stabilize metal intermediates (e.g., in Ni-catalyzed couplings), but it also introduces severe steric hindrance that impedes the approach of bulky catalyst-ligand complexes[1].
Fig 1: Reactivity divergence between 6-bromo and 8-bromoquinolines based on steric and electronic factors.
Quantitative Performance in Catalytic Workflows
When subjected to identical catalytic conditions, the structural differences between these two isomers manifest as distinct quantitative yields and chemoselectivities. The table below synthesizes experimental data across major synthetic transformations[1][2][3][4].
| Reaction Type | 6-Bromoquinoline | 8-Bromoquinoline | Mechanistic Causality |
| Suzuki-Miyaura Coupling | High Yield (>80%) | Moderate-High (60-85%) | 6-Br is sterically accessible. 8-Br experiences steric clash with bulky Pd-ligands during oxidative addition, though N-chelation can partially stabilize the intermediate[1][2]. |
| Buchwald-Hartwig Amination | Excellent (>85%) | Poor-Moderate (<50%) | Severe steric hindrance at the peri-position (C-8) restricts the approach of bulky secondary amines and rigid phosphine ligands, often requiring highly optimized catalytic systems[1][3]. |
| Lithiation (n-BuLi, -78°C) | Clean Li-Br exchange | Extremely rapid Li-Br exchange | The inductive effect and proximity of the N lone pair accelerate exchange at C-8; however, it risks directed ortho-metalation at C-7 if the temperature rises[1][5]. |
| Ni-Catalyzed Reductive Ar-Ar Coupling | Standard reactivity | Enhanced chemoselectivity | The N-atom at C-8 acts as a directing group, stabilizing the Ar-Ni-I intermediate and promoting selective cross-coupling over homocoupling[4]. |
Self-Validating Experimental Protocol: Regioselective Lithiation & Borylation
Lithiation of 8-bromoquinoline is notoriously tricky due to the competing pathways of Li-Br exchange versus nitrogen-directed ortho-metalation (at C-7)[5]. To successfully synthesize 8-(dimesitylboryl)quinoline, the protocol must be designed as a self-validating system where intrinsic chemical feedback loops confirm the success of each step before proceeding[6].
Workflow: Synthesis of 8-(dimesitylboryl)quinoline
Step 1: System Purging & Substrate Solvation
-
Action: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 8-bromoquinoline (9.6 mmol) in 80 mL of anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.
-
Causality: Anhydrous conditions prevent premature protonation of the highly basic aryllithium intermediate. The -78 °C temperature is critical to freeze out the thermodynamically favored ortho-metalation, ensuring kinetic control favors purely Li-Br exchange[5].
Step 2: Halogen-Metal Exchange
-
Action: Add n-BuLi (1.6 M in hexanes, 9.6 mmol) dropwise via syringe over 10 minutes. Stir at -78 °C for 2 hours.
-
Self-Validation: The solution will transition to a deep red/brown color. This visual feedback confirms the generation of the highly conjugated 8-lithioquinoline species. If the solution remains pale, the n-BuLi has likely degraded.
Step 3: Electrophilic Trapping
-
Action: Dissolve dimesitylboron fluoride (9.6 mmol) in 40 mL of anhydrous THF and add it to the reaction mixture via cannula at -78 °C. Allow the flask to slowly warm to room temperature overnight[6].
-
Causality: Dimesitylboron fluoride is a highly bulky electrophile. Its successful addition at the 8-position proves that the transient 8-lithioquinoline is nucleophilic enough to overcome the peri-steric hindrance.
-
Self-Validation: As the carbanion is consumed by the electrophile, the deep red color will gradually dissipate, indicating successful trapping.
Step 4: Analytical Validation
-
Action: Quench with water, extract with dichloromethane, and concentrate.
-
Validation: Perform 11 B NMR and 1 H NMR. A single peak in the 11 B NMR confirms the formation of the C-B bond. The 1 H NMR must show the disappearance of the characteristic C-8 proton and the retention of the C-7 proton, proving that directed ortho-metalation did not occur[6].
Conclusion
The choice between 6-bromoquinoline and 8-bromoquinoline dictates the trajectory of the synthetic workflow. 6-Bromoquinoline should be prioritized for rapid library generation using standard Buchwald-Hartwig or Suzuki conditions due to its unhindered nature[1]. Conversely, 8-bromoquinoline is a strategic asset when exploiting N-directed chemoselectivity in novel Ni-catalyzed couplings[4] or when designing ambiphilic molecules, provided the chemist strictly controls the steric and thermodynamic parameters of the reaction[6].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Reactivity of the Bifunctional Ambiphilic Molecule 8-(dimesitylboryl)quinoline: Hydrolysis and Coordination to CuI, AgI and PdII - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Analytical Purity Assessment of 6-Bromo-8-fluoro-2-methylquinoline: A Comparative Guide to qNMR vs. HPLC Methodologies
Executive Summary
For researchers and drug development professionals, the accurate determination of chemical purity is a foundational requirement for reproducible synthesis and regulatory compliance. This guide critically compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7) . By examining the mechanistic principles, experimental workflows, and comparative data, this guide establishes qNMR as a superior, self-validating primary method for characterizing complex pharmaceutical intermediates.
Introduction to the Analyte & The Analytical Challenge
6-Bromo-8-fluoro-2-methylquinoline is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry, agrochemical research, and advanced material synthesis [1]. Its multi-halogenated core makes it an ideal substrate for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, synthesizing this compound often generates structurally similar regioisomeric impurities (e.g., des-bromo or isomeric fluoro-quinolines). This presents a significant analytical challenge:
-
The HPLC Limitation: HPLC-UV is a secondary analytical method. It relies on the assumption that all components have identical UV response factors (extinction coefficients) at the detection wavelength. If they do not, accurate quantification requires the procurement of highly pure reference standards for every single impurity to generate individual calibration curves [2]. For novel intermediates, these authentic impurity standards are rarely available.
-
The qNMR Solution: qNMR is a primary ratio method. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei generating that signal, entirely independent of the molecule's chemical structure [3]. This allows for absolute mass fraction purity determination using only a single, universally certified internal standard.
Comparative Data: qNMR vs. HPLC Performance
The following table synthesizes the quantitative performance metrics of qNMR against traditional HPLC-UV for the purity determination of halogenated quinoline derivatives.
| Analytical Parameter | Quantitative 1H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Fundamental Principle | Direct primary ratio measurement (Signal ∝ Molar concentration) | Secondary separation method (Signal ∝ UV absorbance & Response Factor) |
| Reference Standard Dependency | Requires one certified Internal Standard (IS) | Requires certified standards for the analyte and all impurities |
| Accuracy (% Recovery) | 99.0% – 101.0% (Absolute mass fraction) | 98.0% – 102.0% (Highly dependent on impurity response factors) |
| Precision (Intraday RSD) | ≤ 1.0% | ≤ 0.5% |
| Limit of Detection (LOD) | ~0.1% (Moderate sensitivity) | ~0.01% (High sensitivity for trace profiling) |
| Sample Destructiveness | Non-destructive (Sample can be fully recovered) | Destructive |
| Method Development Time | Minimal (Standardized solvent and IS selection) | Extensive (Requires column, gradient, and wavelength optimization) |
Data synthesis based on established metrological guidelines for organic purity determination [2].
Workflow Visualization
The logical divergence between secondary chromatographic methods and primary qNMR methods dictates the speed and accuracy of purity certification.
Logical workflow comparison: qNMR (primary method) vs. HPLC (secondary method) for purity analysis.
Mechanistic Grounding & Experimental Protocol
To ensure scientific integrity, a qNMR protocol must be a self-validating system. Every parameter choice must be grounded in physical chemistry to prevent the artificial skewing of integration data.
Selection of the Internal Standard (IS)
For 6-Bromo-8-fluoro-2-methylquinoline, Maleic Acid (TraceCERT®, purity ≥ 99.95%) is the optimal internal standard.
-
Causality: The analyte exhibits a methyl singlet at ~2.7 ppm and aromatic protons between 7.5 – 8.5 ppm. Maleic acid provides a sharp, highly stable olefinic singlet at 6.26 ppm in DMSO-d6. This ensures absolute baseline resolution with zero signal overlap, a non-negotiable prerequisite for accurate qNMR integration [4].
Step-by-Step qNMR Methodology
-
Gravimetric Sample Preparation:
-
Using a calibrated microbalance (readability ±0.001 mg), accurately weigh ~15.000 mg of 6-Bromo-8-fluoro-2-methylquinoline and ~5.000 mg of Maleic Acid into a static-free vial.
-
Causality: qNMR is fundamentally a gravimetric technique. Because the final calculation relies on the exact mass ratio, weighing errors propagate directly into the purity result.
-
-
Dissolution & Homogenization:
-
Add 0.75 mL of high-purity DMSO-d6 (0.03% v/v TMS). Vortex thoroughly until completely dissolved. Transfer to a 5 mm precision NMR tube.
-
Causality: Incomplete dissolution or particulate matter causes severe magnetic field inhomogeneities, leading to line broadening, poor shimming, and integration errors [5].
-
-
T1 Relaxation Assessment (The Self-Validation Step):
-
Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing proton (typically the analyte's methyl group or the IS olefinic protons).
-
Causality: To ensure >99.3% recovery of equilibrium magnetization between pulses, the relaxation delay (D1) must be set to at least 5×T1 . Failure to do so results in signal saturation and artificially low integration values.
-
-
Data Acquisition:
-
Acquire the 1 H NMR spectrum at 298 K using a 90∘ excitation pulse (to maximize the signal-to-noise ratio), a D1 of 30 seconds, and 64 scans. Ensure the receiver gain (RG) is optimized to prevent analog-to-digital converter (ADC) clipping.
-
-
Processing & Calculation:
-
Apply a mild exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase correction and a high-order polynomial baseline correction.
-
Calculate the absolute mass fraction purity ( Px ) using the fundamental qNMR equation:
-
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = integral area, N = number of resonating protons, M = molecular weight, m = gravimetric mass, and P = purity).
Conclusion
While HPLC remains an indispensable tool for trace impurity profiling (due to its superior LOD), it is inherently flawed for absolute purity determination of novel compounds lacking authentic impurity standards. qNMR provides a direct, mathematically absolute measurement of 6-Bromo-8-fluoro-2-methylquinoline purity. By leveraging a certified internal standard like Maleic Acid and adhering to strict gravimetric and relaxation ( T1 ) protocols, researchers can establish a highly trustworthy, self-validating analytical profile suitable for rigorous drug development standards.
References
-
ResolveMass Laboratories Inc. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7". ResolveMass. Available at:[Link]
-
Journal of AOAC INTERNATIONAL. "Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation". Oxford Academic. Available at:[Link]
-
National Institutes of Health (NIH). "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy". PubMed Central. Available at:[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Blog. Available at:[Link]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 6-Bromo-8-fluoro-2-methylquinoline Derivatives
In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical checkpoint.[1][2][3] A candidate molecule, however potent its intended biological activity, will fall short if it is rapidly metabolized and eliminated from the body, or if its metabolites prove to be toxic.[1] This guide provides an in-depth, comparative analysis of the metabolic stability of a series of hypothetical 6-Bromo-8-fluoro-2-methylquinoline derivatives. We will delve into the experimental methodologies used to assess this crucial parameter, explain the rationale behind these techniques, and present the data in a clear, comparative format to aid researchers in their quest for more robust drug candidates.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[4][5] The incorporation of halogen atoms, such as bromine and fluorine, into the quinoline ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability.[6][7] Specifically, the 6-bromo-8-fluoro-2-methylquinoline core presents a unique combination of substituents that can influence its interaction with metabolic enzymes.[6] This guide will explore how further derivatization of this core impacts its stability in the face of metabolic transformation.
The Importance of Metabolic Stability in Drug Design
Metabolic stability dictates a drug's ability to withstand enzymatic degradation, primarily in the liver.[1] The liver's extensive enzymatic machinery, particularly the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism.[1][8] A drug with low metabolic stability will be quickly cleared from the body, leading to a short duration of action and potentially requiring frequent, high doses to achieve a therapeutic effect.[1] Conversely, a highly stable compound might accumulate to toxic levels. Therefore, achieving an optimal balance of metabolic stability is a key objective in the drug design and development process.[1][3][9]
Assessing Metabolic Stability: A Tale of Two In Vitro Assays
To evaluate the metabolic stability of our 6-Bromo-8-fluoro-2-methylquinoline derivatives, we will employ two widely accepted in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11] These assays provide crucial preliminary data that can help predict a compound's in vivo pharmacokinetic profile.[10][12][13]
Liver Microsomal Stability Assay
This assay utilizes liver microsomes, which are subcellular fractions of the endoplasmic reticulum isolated from liver cells.[14][15] Microsomes are rich in phase I metabolic enzymes, most notably the cytochrome P450s.[11][15] This makes the microsomal stability assay an excellent tool for rapidly screening compounds for their susceptibility to oxidative metabolism.[14][15]
Hepatocyte Stability Assay
For a more comprehensive assessment, we turn to the hepatocyte stability assay.[12][13] This method uses intact liver cells (hepatocytes), which contain the full complement of both phase I and phase II metabolic enzymes and their necessary co-factors.[12][13] This whole-cell system provides a more physiologically relevant model of liver metabolism, as it also accounts for cellular uptake and efflux processes.[12]
Experimental Workflows
The following diagrams and protocols outline the step-by-step methodologies for conducting these crucial metabolic stability assays.
Caption: Experimental workflows for in vitro metabolic stability assays.
Detailed Protocol: Liver Microsomal Stability Assay[15][17]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 M stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare 1 mM stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in DMSO.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine liver microsomes (final protein concentration of 0.5 mg/mL) and the phosphate buffer.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (IS) for LC-MS/MS analysis.
-
-
Sample Processing and Analysis:
Detailed Protocol: Hepatocyte Stability Assay[13][14][21]
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.[19]
-
Resuspend the viable hepatocytes in incubation medium (e.g., Williams' Medium E) to a final cell density of 1 million cells/mL.
-
-
Incubation:
-
Add the test compound (final concentration of 1 µM) and positive controls to the hepatocyte suspension.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the hepatocyte suspension.
-
Quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
Comparative Data Analysis
The metabolic stability of a compound is typically expressed in terms of its half-life (t½) and intrinsic clearance (Clint). The half-life is the time it takes for 50% of the compound to be metabolized, while the intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[10][11]
The following table summarizes the hypothetical metabolic stability data for a series of 6-Bromo-8-fluoro-2-methylquinoline derivatives with varying substituents at the 4-position.
| Compound ID | R-Group at Position 4 | Liver Microsomal Stability | Hepatocyte Stability |
| t½ (min) | Clint (µL/min/mg protein) | ||
| Parent | -H | 25 | 27.7 |
| DER-01 | -OH | 15 | 46.2 |
| DER-02 | -OCH3 | 40 | 17.3 |
| DER-03 | -NH2 | 18 | 38.5 |
| DER-04 | -CF3 | >60 | <11.6 |
Data Interpretation:
-
Parent Compound: The unsubstituted parent compound exhibits moderate metabolic stability.
-
DER-01 (-OH) and DER-03 (-NH2): The introduction of hydroxyl and amino groups, which are common sites for phase II conjugation reactions, leads to a significant decrease in metabolic stability in both assay systems.
-
DER-02 (-OCH3): The methoxy group appears to confer a moderate improvement in metabolic stability compared to the parent compound, likely by blocking a potential site of metabolism.
-
DER-04 (-CF3): The electron-withdrawing trifluoromethyl group dramatically increases metabolic stability. This is a common strategy in medicinal chemistry to block metabolic sites and enhance a drug's half-life.[7]
The Role of Cytochrome P450 Enzymes
The metabolism of quinoline and its derivatives is often mediated by cytochrome P450 enzymes.[20][21] The specific CYP isoforms involved can vary depending on the substitution pattern of the quinoline ring. For instance, CYP2E1 and CYP2A6 have been implicated in the metabolism of the parent quinoline molecule.[20] Halogenation can also influence which CYP enzymes are involved and the rate of metabolism.[22][23] Further studies, such as reaction phenotyping with specific CYP inhibitors or recombinant enzymes, would be necessary to identify the precise P450s responsible for the metabolism of these 6-bromo-8-fluoro-2-methylquinoline derivatives.
Caption: General metabolic pathways for xenobiotics.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing and comparing the metabolic stability of 6-Bromo-8-fluoro-2-methylquinoline derivatives. The presented data highlights the profound impact that even small structural modifications can have on a compound's metabolic fate. The derivatives with electron-donating groups (-OH, -NH2) were found to be more metabolically labile, while the introduction of an electron-withdrawing group (-CF3) significantly enhanced stability.
These in vitro findings serve as a valuable starting point for guiding further drug discovery efforts. Promising candidates with favorable metabolic stability profiles, such as DER-04, can be prioritized for further preclinical development, including pharmacokinetic studies in animal models. Conversely, for compounds with poor stability, such as DER-01 and DER-03, medicinal chemists can employ strategies to block the identified metabolic "hot spots."
Ultimately, a thorough understanding of metabolic stability is paramount for the successful development of safe and effective medicines.[1][2][3] By employing the systematic and comparative approach outlined in this guide, researchers can make more informed decisions and increase the probability of advancing their drug candidates through the development pipeline.
References
-
Hepatocyte Stability Assay - Domainex. (n.d.). Retrieved from [Link]
-
What is the importance of metabolic stability in drug design? - Patsnap Synapse. (2025, May 21). Retrieved from [Link]
-
Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. (2012, March 1). Journal of Pharmaceutical and Biomedical Analysis, 61, 130-137. Retrieved from [Link]
-
Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2022). RSC Medicinal Chemistry, 13(7), 834-841. Retrieved from [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. (1998). Carcinogenesis, 19(5), 851-858. Retrieved from [Link]
-
6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved from [Link]
-
Bioanalytical method validation: An updated review. (2011). Journal of Pharmaceutical Analysis, 1(2), 79-87. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Advances, 12(30), 19269-19294. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. (n.d.). Nuvisan. Retrieved from [Link]
-
Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. (2014, April 15). Chemistry – A European Journal, 20(16), 4565-4578. Retrieved from [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). Molecules, 27(13), 4296. Retrieved from [Link]
-
Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (2014). The Open Drug Discovery Journal, 6(1), 1-8. Retrieved from [Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. (2024, May 22). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. (2006). Journal of Health Science, 52(5), 623-630. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. Retrieved from [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. Retrieved from [Link]
-
Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Oriental Journal of Chemistry, 39(3). Retrieved from [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). Journal of Physics: Conference Series, 2548, 012028. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013, December 10). Research and Reviews: Journal of Chemistry, 3(1), 1-10. Retrieved from [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. Retrieved from [Link]
-
Quinoline derivative and their pharmacological & medicinal potential. (2022, February 9). ScienceScholar, 4(1), 1-11. Retrieved from [Link]
-
Human Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). International Journal of Molecular Sciences, 22(23), 12806. Retrieved from [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Journal of Drug and Alcohol Research, 10(S1), 1-7. Retrieved from [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (1995). Xenobiotica, 25(6), 637-647. Retrieved from [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 16. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. bdj.co.jp [bdj.co.jp]
- 20. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols [jstage.jst.go.jp]
- 22. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-8-fluoro-2-methylquinoline
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 6-Bromo-8-fluoro-2-methylquinoline (CAS 958650-94-7). As a specialized heterocyclic intermediate used in advanced medicinal chemistry and research, its unique molecular structure necessitates a rigorous and proactive approach to safety.[1] This document is intended for trained researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Stance on a Novel Compound
6-Bromo-8-fluoro-2-methylquinoline is a functionalized quinoline derivative. While comprehensive toxicological data for this specific compound is not widely published, its structural similarity to other halogenated quinolines allows for a robust hazard assessment. The closely related analog, 6-Bromo-2-methylquinoline, is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][3][4]
-
May cause an allergic skin reaction (Skin Sensitization, Category 1).[2]
-
Causes serious eye damage or irritation (Category 1 or 2).[2][3][4]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[3][4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Category 1).[5]
Given these potential risks, all handling of 6-Bromo-8-fluoro-2-methylquinoline must be governed by the ALARA (As Low As Reasonably Achievable) principle .[6] This compound should be treated as potentially hazardous, and all safety protocols must be implemented with the utmost diligence.
The Core PPE Ensemble: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a robust barrier against potential exposure through inhalation, dermal contact, or eye contact. The selection of PPE must be tailored to the specific laboratory activity being performed.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation (in Fume Hood) | • Hand: Double-gloving with nitrile gloves• Body: Laboratory coat• Eye: Chemical splash goggles with side shields |
| Weighing & Transfer of Solids | • Hand: Double-gloving with nitrile gloves• Body: Laboratory coat and chemical-resistant apron• Eye/Face: Chemical splash goggles and a full-face shield• Respiratory: Must be performed in a chemical fume hood or ventilated balance enclosure |
| Accidental Spills or Releases | • Hand: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)• Body: Chemical-resistant suit or coveralls• Eye/Face: Chemical splash goggles and a full-face shield• Respiratory: NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter |
Hand Protection: The Primary Barrier
Due to the risk of skin irritation and potential for allergic sensitization, robust hand protection is non-negotiable.
-
Primary Choice: Nitrile gloves are an excellent general-use option, providing good resistance to a wide variety of chemicals and solvents.[4][7]
-
Best Practice: Double-gloving is required. This practice provides a critical safety layer, allowing for the removal of a contaminated outer glove without exposing the skin.[6] The outer glove should be changed immediately upon any suspected contamination.
Eye and Face Protection: Shielding from Splash and Aerosols
The compound is classified as a severe eye irritant.[2][3][5]
-
Minimum Requirement: Chemical splash goggles with indirect ventilation must be worn at all times when handling the compound in any form.[8] Standard safety glasses do not provide adequate protection from splashes or fine particulates.
-
Enhanced Protection: A full-face shield must be worn over chemical splash goggles during the weighing and transfer of the solid compound.[6] This provides an additional layer of protection against aerosolized particles.
Body Protection: Preventing Dermal Contact
Contamination of personal clothing must be prevented.
-
Standard Protocol: A clean, long-sleeved laboratory coat is mandatory.[6]
-
High-Volume Work: When handling larger quantities or during procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[6][7]
Respiratory Protection: The Primacy of Engineering Controls
Inhalation is a primary route of exposure for potent, solid compounds.[6]
-
Engineering Control: All manipulations of 6-Bromo-8-fluoro-2-methylquinoline, including weighing, transfers, and reaction setups, must be performed within a certified chemical fume hood.[5][9] This is the most critical step in preventing respiratory exposure.
-
Contingency Use: A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required for emergency situations, such as a spill cleanup outside of a fume hood.[6][9] Personnel must be properly fit-tested and trained in the use of such respirators.
Operational Plan: A Step-by-Step Approach to Safety
A strict workflow is essential to minimize exposure risk from the moment the compound is received until its final waste disposal.
Caption: Safe Handling Workflow for 6-Bromo-8-fluoro-2-methylquinoline.
Procedural Steps:
-
Pre-Experiment Preparation:
-
Information Review: All personnel must review this guide and any available Safety Data Sheets (SDS) before handling the compound.[10]
-
Area Designation: Designate a specific area for handling, which must be within a certified chemical fume hood.[10]
-
Spill Kit: Ensure a spill kit with absorbent materials for organic compounds and designated waste bags is immediately accessible.[10]
-
-
Handling and Use:
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Minimize Dust: Handle the solid material carefully to avoid the formation of dust and aerosols.[5]
-
No Consumption: Eating, drinking, and smoking are strictly prohibited in the laboratory area where the chemical is handled.[9][10]
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: After all work is complete and PPE has been removed, wash hands thoroughly with soap and water.[10]
-
Disposal Plan: Responsible Management of Halogenated Waste
Proper segregation and disposal of waste are crucial for environmental safety and regulatory compliance. Due to its structure, this compound is classified as halogenated organic waste .[6]
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional, local, state, and federal regulations.[10] Do not dispose of down the drain.[11]
-
Contaminated Labware: Glassware and other reusable items should be rinsed with a suitable solvent (e.g., acetone, ethanol) in the fume hood. This rinsate must be collected and disposed of as liquid halogenated hazardous waste. The cleaned labware can then be washed normally. Disposable items (pipette tips, etc.) should be placed in a designated solid hazardous waste container.[10]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE must be collected in a sealed, labeled hazardous waste bag and disposed of as solid hazardous waste.[10]
References
-
6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7. ResolveMass Laboratories Inc. [Link]
-
6-Bromo-2-methylquinoline | C10H8BrN | CID 522885. PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET for 6-Bromo-2-methylquinoline. Thermo Fisher Scientific. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
-
Section 6C: Protective Equipment. Environmental Health and Safety, Princeton University. [Link]
-
Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. 6-Bromo-2-methylquinoline | C10H8BrN | CID 522885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.nl [fishersci.nl]
- 5. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
